(Trp6)-LHRH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C64H82N18O13 |
|---|---|
Molekulargewicht |
1311.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
VXKHXGOKWPXYNA-YDFDUYJKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Trp6)-LHRH: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a cornerstone in the therapeutic management of hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis. Its mechanism of action is multifaceted, primarily centered on the paradoxical suppression of the hypothalamic-pituitary-gonadal (HPG) axis through the desensitization of pituitary GnRH receptors (GnRHR). Initially, it elicits a transient surge in gonadotropin secretion, followed by a profound and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to medical castration.[1][2] Furthermore, evidence supports direct antiproliferative effects on various cancer cell lines, mediated by tumor-expressed GnRH receptors.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and physiological consequences of this compound action, supplemented with quantitative data and detailed experimental protocols.
Mechanism of Action at the Pituitary Gland
The primary therapeutic action of this compound occurs at the anterior pituitary gonadotroph cells, which express high-affinity GnRH receptors. The process is biphasic, involving an initial stimulation followed by a prolonged state of desensitization.
Initial Agonistic Phase (Flare-up)
Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous LHRH.[4] This binding stimulates the synthesis and release of LH and FSH.[5] This leads to a transient increase in circulating levels of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females.[2] This "flare-up" phenomenon typically lasts for approximately one to two weeks.[4]
Desensitization and Downregulation Phase
Continuous, non-pulsatile exposure to this compound leads to a profound suppression of gonadotropin release. This is achieved through two primary mechanisms:
-
Receptor Downregulation: Prolonged agonist exposure causes a decrease in the number of GnRH receptors on the gonadotroph cell surface.[1][6] The agonist-receptor complexes are internalized and subsequently degraded, reducing the cell's capacity to respond to further stimulation.[1]
-
Signal Transduction Uncoupling: The remaining receptors become uncoupled from their downstream signaling pathways, further diminishing the cellular response to the agonist.[1]
This combined effect results in the desensitization of the gonadotrophs, leading to a marked reduction in the secretion of bioactive LH and FSH.[1] The subsequent decrease in gonadotropin support to the gonads causes a dramatic fall in sex-steroid production, achieving castration levels within 2 to 4 weeks of initiating treatment.[1][4]
Molecular Signaling Pathways
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] The binding of this compound initiates a cascade of intracellular signaling events crucial for its biological effects.
Gq/11-PLC-IP3/DAG Pathway
The canonical signaling pathway for the GnRH receptor involves its coupling to the Gq/11 class of heterotrimeric G-proteins.[1][7][8]
-
G-Protein Activation: Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.[7][9]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-beta (PLCβ).[8][9]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[7][8] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[1][7]
These events are central to the acute release of LH and FSH from secretory granules.[7]
Mitogen-Activated Protein Kinase (MAPK) Cascades
GnRH receptor activation also stimulates several MAPK cascades, which are critical for regulating the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[5][8][10]
-
ERK Pathway: The activation of the Extracellular signal-Regulated Kinase (ERK) pathway is often dependent on PKC.[5][8] Activated ERK translocates to the nucleus to phosphorylate transcription factors, influencing gene expression.[7]
-
JNK and p38 Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are also activated by GnRH receptor signaling, contributing to the regulation of gonadotropin synthesis.[5][8][10]
Direct Effects on Non-Pituitary Tissues
Beyond the pituitary, GnRH receptors are expressed in various peripheral tissues and tumors, including breast, prostate, ovarian, and endometrial cancers.[1][11] this compound can bind to these receptors to exert direct antiproliferative effects, independent of its actions on the HPG axis.[1][3] These direct actions are thought to be mediated by interfering with growth factor receptor signaling pathways and promoting apoptosis.[4]
Quantitative Data
Table 1: Receptor Binding Affinity of (D-Trp6)-LHRH in Various Tissues and Cell Lines
| Tissue / Cell Line | Receptor Type | Dissociation Constant (Kd) | Max. Binding Capacity (Bmax) | Reference |
| Human Breast Cancer (n=260/500) | High Affinity | - | - | [12] |
| Human Breast Cancer (n=260/500) | Low Affinity | - | - | [12] |
| Human Bladder Cancer (n=10) | GnRH Receptor | 4.98 nM (mean) | 473.09 fmol/mg protein (mean) | [13] |
| EFO-21 Ovarian Cancer Cells | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [3] |
| EFO-21 Ovarian Cancer Cells | Low Affinity | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [3] |
| EFO-27 Ovarian Cancer Cells | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [3] |
| EFO-27 Ovarian Cancer Cells | Low Affinity | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [3] |
Note: Data availability for specific Kd and Bmax values is limited in the provided search results. The table reflects the available information.
Table 2: In Vivo Effects of this compound Analogs on Hormone Levels
| Subject | Analog/Treatment | Time Point | Effect on LH | Effect on Testosterone | Reference |
| Men | LHRH Agonists | Initial Phase | Increase | Increase | [1] |
| Men | LHRH Agonists | 4-6 Weeks | Marked Reduction | Reduced to Castration Levels | [1] |
| Patient with LH-secreting tumor | D-Trp6-Pro9-NEt-LHRH | Chronic | Increased Levels | - | [14] |
| Immature Male Rats | LHRH Antagonist | - | Metabolism Affected | Metabolism Affected | [15] |
| Hypophysectomized Rats | D-Trp6-LHRH | 7 days | - | Serum levels decreased | [16] |
Key Experimental Protocols
Radioligand Binding Assay for GnRH Receptor Affinity
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the GnRH receptor.[17][18]
Methodology:
-
Membrane Preparation: Isolate crude membrane fractions from cells or tissues expressing the GnRH receptor. Homogenize the source material in a cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in a binding buffer.[19][20]
-
Saturation Binding: Incubate the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [125I]-[D-Trp6]LHRH) in triplicate.[18]
-
Non-Specific Binding Determination: In parallel, incubate the membrane preparation with the same concentrations of radioligand in the presence of a high concentration of unlabeled this compound to saturate the receptors.[17]
-
Incubation & Filtration: Incubate the reactions at a defined temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[20] Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound ligand.[20]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.[20]
Intracellular Calcium Mobilization Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration following GnRH receptor activation.[21]
Methodology:
-
Cell Culture: Plate cells expressing the GnRH receptor (e.g., αT3-1 gonadotropes or transfected HEK293 cells) in a multi-well plate.[22]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[21][23]
-
Assay: Place the plate in a fluorescence plate reader or use a fluorescence microscope. Establish a baseline fluorescence reading.[22]
-
Agonist Addition: Add this compound to the wells to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity over time. The binding of Ca2+ to the dye results in a significant increase in its fluorescence emission.[21][22]
-
Data Analysis: Quantify the response, typically as the peak fluorescence change over baseline. Dose-response curves can be generated to determine the EC50 of the agonist.
Western Blot for ERK Phosphorylation
This protocol detects the activation of the ERK MAPK pathway downstream of GnRH receptor stimulation by measuring the phosphorylation of ERK1/2.[24]
Methodology:
-
Cell Culture and Treatment: Culture GnRHR-expressing cells to 70-80% confluency. Serum-starve the cells to reduce basal ERK phosphorylation. Treat cells with this compound for various time points (e.g., 0, 5, 10, 30 minutes).[25][26]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[26][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.[27]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27]
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[24]
-
Secondary Antibody: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[26]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal with a digital imaging system.[27]
-
Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry software and express p-ERK as a ratio to total ERK.[24][25]
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map04912 [genome.jp]
- 10. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Characteristics and distribution of receptors for [D-TRP6]-luteinizing hormone-releasing hormone, somatostatin, epidermal growth factor, and sex steroids in 500 biopsy samples of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6-Pro9-NEt]LHRH increased rather than lowered LH and alpha-subunit levels in a patient with an LH-secreting pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of in vivo treatment with an LHRH antagonist analog (D-PHE2-D-PHE6) in the immature male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. m.youtube.com [m.youtube.com]
- 22. GnRH Evokes Localized Subplasmalemmal Calcium Signaling in Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Structure and Synthesis of (Trp6)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of (Trp6)-LHRH, a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). This document details the chemical structure and modifications that confer its enhanced potency and stability. A thorough methodology for its synthesis via solid-phase peptide synthesis (SPPS) is presented, including detailed experimental protocols for synthesis, cleavage, purification, and characterization. Furthermore, this guide elucidates the signaling pathways initiated by this compound upon binding to the LHRH receptor. Quantitative data on its binding affinity and biological effects on gonadotropin release are summarized for easy reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the fields of endocrinology, oncology, and drug development.
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a crucial role in the regulation of the reproductive system. Synthesized and released from the hypothalamus, LHRH stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. The native LHRH peptide has a short biological half-life, which limits its therapeutic applications.
To overcome this limitation, numerous LHRH analogs have been synthesized. Among the most potent and clinically significant of these is this compound, also known as Triptorelin (B344507). This analog is characterized by the substitution of the glycine (B1666218) residue at position 6 of the native LHRH sequence with a D-tryptophan residue. This modification results in a peptide with significantly increased resistance to enzymatic degradation and a higher binding affinity for the LHRH receptor, leading to a prolonged and more potent biological effect.[1]
This compound is widely used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, as well as in various reproductive disorders.[1] This guide provides an in-depth technical resource on its structure, synthesis, and mechanism of action.
Structure of this compound
The primary structure of native LHRH is a decapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[2] In this compound, the glycine (Gly) at position 6 is replaced by a D-tryptophan (D-Trp) residue.
Amino Acid Sequence of this compound:
pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2
This single amino acid substitution is critical for the enhanced biological activity of this compound. The D-amino acid at position 6 makes the peptide less susceptible to degradation by endopeptidases, thereby increasing its in vivo half-life.[1] Furthermore, this substitution helps to stabilize a β-turn conformation in the peptide backbone, which is believed to be the bioactive conformation for receptor binding.[1]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Reagent: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[1][4]
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test - yellow beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the sequence, starting from Glycine and proceeding to pGlu.
-
Final Fmoc Deprotection: After the final amino acid (pGlu) is coupled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Cleavage and Deprotection
Procedure:
-
Place the dried peptide-resin in a cleavage vessel.
-
Add the cold cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10-fold excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[7][8] The expected molecular weight for this compound is approximately 1311.5 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity of the peptide using 1H and 13C NMR.[7][9]
Signaling Pathway of this compound
This compound, like native LHRH, exerts its effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells. However, LHRH receptors are also found on various cancer cells, mediating direct effects. The downstream signaling cascade can differ depending on the cell type.
Pituitary Gonadotroph Signaling
In pituitary cells, the binding of this compound to its receptor primarily activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The combined action of increased intracellular Ca2+ and PKC activation leads to the synthesis and release of LH and FSH.
Caption: Signaling pathway of this compound in pituitary gonadotroph cells.
Cancer Cell Signaling
In some cancer cells, such as prostate and breast cancer cells, the LHRH receptor has been found to be coupled to the Gαi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (camp) levels, and subsequent inhibition of cell proliferation. This provides a mechanism for the direct anti-tumor effects of LHRH agonists.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data
The enhanced biological activity of this compound is reflected in its high binding affinity for the LHRH receptor and its potent effects on gonadotropin release.
Receptor Binding Affinity
The binding affinity of this compound to the LHRH receptor is typically characterized by the dissociation constant (Kd) and the maximum binding capacity (Bmax). Lower Kd values indicate higher binding affinity.
| Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Endometrial Carcinoma | 9.88 ± 4.59 | 0.70 ± 0.14 x 10³ | [10] |
| Human Ovarian Cancer Cell Line (EFO-21) | 1.5 | 4.9 (fmol/10⁶ cells) | [11] |
| Human Ovarian Cancer Cell Line (EFO-27) | 1.7 | 3.0 (fmol/10⁶ cells) | [11] |
| Human Bladder Cancer | 4.98 (mean) | 473.09 (mean) | [12] |
| Human Breast Cancer (High Affinity Site) | Varies | Varies | [13] |
Biological Activity: LH and FSH Release
The potency of this compound in stimulating LH and FSH release is significantly greater than that of native LHRH. Continuous administration of this compound leads to an initial surge in LH and FSH, followed by downregulation of the LHRH receptors and subsequent suppression of gonadotropin and sex steroid levels.[14][15]
| Parameter | Observation | Reference |
| Acute Administration | ||
| LH Release | Significant stimulation within the first 30 minutes of infusion. | [16] |
| FSH Release | Stimulates FSH release, with a preferential effect at lower doses compared to LH. | [15] |
| Chronic Administration | ||
| LH Levels | Initial surge followed by a return to baseline or suppressed levels. | [16] |
| Testosterone Levels | Fall to castrate levels in males after prolonged treatment. | [17] |
| Receptor Regulation | Downregulation of pituitary LHRH receptors. | [14] |
Experimental Workflows
Synthesis and Purification Workflow
The overall process for obtaining pure this compound involves a series of sequential steps, from synthesis on a solid support to final characterization.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound is a potent and clinically valuable synthetic analog of LHRH. Its enhanced stability and receptor binding affinity, resulting from the D-tryptophan substitution at position 6, make it a cornerstone in the management of hormone-dependent diseases. The well-established methods of solid-phase peptide synthesis allow for its efficient and high-purity production. A thorough understanding of its structure, synthesis, and signaling mechanisms is essential for its continued application in research and the development of novel therapeutic strategies. This technical guide provides a comprehensive resource to aid researchers and drug development professionals in their work with this important peptide therapeutic.
References
- 1. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 2. peptide.com [peptide.com]
- 3. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection and partial characterization of receptors for [D-Trp6]-luteinizing hormone-releasing hormone and epidermal growth factor in human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics and distribution of receptors for [D-TRP6]-luteinizing hormone-releasing hormone, somatostatin, epidermal growth factor, and sex steroids in 500 biopsy samples of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of (Trp6)-LHRH: A Technical Guide
(Trp6)-LHRH , a potent synthetic analog of Gonadotropin-Releasing Hormone (GnRH), also known as Triptorelin, serves as a critical tool in both clinical practice and biomedical research.[1][2] Its primary function is to modulate the hypothalamic-pituitary-gonadal (HPG) axis, making it a cornerstone therapy for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[3][4][5] This guide provides an in-depth exploration of the biological functions of this compound, its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: A Biphasic Response
This compound is a decapeptide GnRH agonist with a modification at position 6, where L-tryptophan replaces the native L-glycine.[2] This substitution enhances its binding affinity to the GnRH receptor (GnRH-R) and confers greater resistance to enzymatic degradation, resulting in a more potent and prolonged action compared to endogenous GnRH.[2][6]
The biological effects of this compound are characterized by a biphasic response upon administration:
-
Initial Agonist Phase (Flare-up): Immediately following administration, this compound binds to GnRH receptors on pituitary gonadotroph cells, mimicking the action of native GnRH.[1][7] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8] In males, this results in a temporary increase in testosterone (B1683101) levels, while in females, estrogen levels rise.[1][9]
-
Downregulation and Desensitization Phase: Continuous or repeated administration of this compound leads to a paradoxical effect. The persistent stimulation of GnRH receptors causes their desensitization and downregulation through mechanisms such as receptor internalization and uncoupling of signal transduction pathways.[1] This results in a profound and sustained suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of testosterone in men and estrogen in women.[1][9][10] This suppression is reversible upon cessation of treatment.[10]
Signaling Pathways of this compound
The biological effects of this compound are mediated through the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary signaling pathway involves the activation of the Gq/11 protein.
Upon binding of this compound, the activated Gq/11 protein stimulates phospholipase C (PLC).[1][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This rise in intracellular Ca2+ is a key signal for the exocytosis of LH and FSH from the gonadotroph cells.[1]
-
DAG-Mediated Protein Kinase C Activation: DAG activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets.[1] This activation of PKC is crucial for the regulation of gonadotropin subunit gene expression, often involving the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[1][3]
The following diagram illustrates the primary signaling pathway activated by this compound.
References
- 1. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and partial characterization of receptors for [D-Trp6]-luteinizing hormone-releasing hormone and epidermal growth factor in human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: hsa04912 [kegg.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Triptorelin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KEGG PATHWAY: map04912 [genome.jp]
- 11. devtoolsdaily.com [devtoolsdaily.com]
The Advent of a Potent LHRH Analog: A Technical Guide to the Discovery and History of (Trp6)-LHRH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of (Trp6)-LHRH (Triptorelin), a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH). We delve into the core scientific principles that led to its synthesis, the experimental methodologies used to characterize its biological activity, and the key signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the preclinical and clinical evaluation of this important therapeutic agent. Quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Introduction: The Quest for Potent LHRH Analogs
The discovery of the decapeptide Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin in the 1970s was a landmark achievement in neuroendocrinology. This discovery opened the door to understanding the hypothalamic-pituitary-gonadal axis and paved the way for therapeutic interventions in a variety of hormone-dependent diseases.
Native LHRH has a short biological half-life, limiting its therapeutic utility. This prompted an extensive search for more stable and potent analogs. Structure-activity relationship studies revealed that modifications at position 6 and 10 of the decapeptide could significantly enhance its biological activity. The substitution of the glycine (B1666218) residue at position 6 with a D-amino acid was found to increase both receptor binding affinity and resistance to enzymatic degradation. Among these modifications, the substitution with D-Tryptophan led to the development of this compound, a "superactive" agonist with markedly enhanced potency compared to the native hormone.
Quantitative Data: Binding Affinity and Biological Potency
The enhanced biological activity of this compound is quantitatively demonstrated by its high binding affinity for the LHRH receptor and its potent stimulation of luteinizing hormone (LH) release. The following tables summarize key quantitative data from various in vitro studies.
| Table 1: Receptor Binding Affinity of this compound | |
| Ligand | Tissue/Cell Line |
| [¹²⁵I,D-Trp⁶]LHRH | Human Endometrial Carcinoma |
| [¹²⁵I][D-Trp⁶]LHRH | Human Bladder Cancer Specimens |
| [¹²⁵I,D-Trp⁶]LHRH | Human Ovarian Cancer Cell Line (EFO-21) |
| [¹²⁵I,D-Trp⁶]LHRH | Human Ovarian Cancer Cell Line (EFO-27) |
| [D-Trp⁶]-LHRH | Human Breast Cancer Samples |
| Table 2: In Vitro Biological Potency of this compound | |
| Agonist | Assay System |
| (D-Trp⁶)-LHRH | Rat Pituitary Cells (LH Release) |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound (Triptorelin)
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of a peptide chain on a solid support.[1][2][3][4][5][6]
Principle: The C-terminal amino acid is covalently attached to an insoluble polymer resin. The peptide chain is then elongated by sequential addition of protected amino acids. The protecting groups on the alpha-amino group of the incoming amino acid are temporary, while those on the side chains are stable until the final cleavage step.
Materials:
-
Rink Amide AM or MBHA resin
-
Fmoc-protected amino acids (Fmoc-pGlu-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU/HOBt or TBTU/HOBT
-
Activator: Diisopropylethylamine (DIEA)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 or C8 column.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent (HBTU/HOBt) and an activator (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound glycine by treating with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the order of the this compound sequence (Pro, Arg, Leu, D-Trp, Tyr, Ser, Trp, His, pGlu). Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the decapeptide is assembled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Radioligand Binding Assay for LHRH Receptor Affinity
Principle: This assay measures the binding of a radiolabeled ligand (e.g., [¹²⁵I,D-Trp⁶]LHRH) to the LHRH receptor in a competitive manner. The affinity of an unlabeled ligand, such as this compound, is determined by its ability to displace the radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing LHRH receptors.
-
Radiolabeled ligand: [¹²⁵I,D-Trp⁶]LHRH.
-
Unlabeled competitor: this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubation: Incubate a constant concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Androgen Suppression Study in a Rat Model
Principle: This protocol evaluates the efficacy of this compound in suppressing testosterone (B1683101) levels in male rats, a key indicator of its potential for treating androgen-dependent conditions like prostate cancer.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
This compound (Triptorelin).
-
Vehicle for injection (e.g., saline).
-
Anesthesia.
-
Blood collection supplies.
-
Testosterone measurement kit (e.g., ELISA or RIA).
Procedure:
-
Animal Acclimatization: Acclimatize adult male rats to the housing conditions for at least one week.
-
Treatment Groups: Divide the rats into a control group (receiving vehicle) and a treatment group (receiving this compound). A long-term study might involve daily or depot injections. For example, a study could involve daily subcutaneous injections of 250 ng of the LHRH agonist for an extended period.[7]
-
Drug Administration: Administer this compound or vehicle to the respective groups according to the chosen dosing regimen.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, and at various intervals during and after treatment).
-
Testosterone Measurement: Measure serum testosterone concentrations using a validated assay.
-
Data Analysis: Compare the testosterone levels between the control and treatment groups to determine the extent and duration of androgen suppression.
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling Pathway
This compound, as an LHRH agonist, initially stimulates the LHRH receptor, leading to an increase in LH and FSH secretion. However, chronic administration leads to a paradoxical downregulation of the receptor and desensitization of the pituitary gonadotrophs, resulting in a sustained decrease in gonadotropin and sex steroid levels.
References
- 1. CN106397542A - Method for preparing triptorelin acetate through specific microwave synthesis - Google Patents [patents.google.com]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- 5. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of (Trp6)-LHRH on Pituitary Cells: A Technical Guide
This guide provides an in-depth analysis of the in vitro effects of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (Trp6)-LHRH (Triptorelin), on pituitary cells. It is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways.
Quantitative Effects of this compound on Pituitary Cell Function
The in vitro application of this compound to pituitary cells elicits a range of quantifiable responses, primarily related to hormone secretion and gene expression. The following tables summarize these effects based on published studies.
Table 1: Effects of this compound on Pituitary Hormone Secretion
| Hormone | Cell Type | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Luteinizing Hormone (LH) | Rat Pituitary Cells | 100 nM | 4-6 hours | Marked stimulation of LH release. | |
| LH | Rat Pituitary Cells | Not specified | 24-72 hours | Complete desensitization of the LH response. | |
| LH | Rat Pituitary Glands (Male) | In vivo pretreatment (50 µ g/day for 15 days) followed by in vitro analysis | 15 days | Basal in vitro LH release was partially lowered. Stimulation of in vitro LH release was slightly reduced.[1] | [1] |
| LH | Rat Pituitary Glands (Female) | In vivo pretreatment (50 µ g/day for 15 days) followed by in vitro analysis | 15 days | Basal in vitro LH release remained at control levels. Stimulation of in vitro LH release was severely impaired.[1] | [1] |
| Prolactin (PRL) | Rat Pituitary Cells | 0.5 ng/min | 2-3 hours | Significant decrease in PRL secretion, starting after ~30 minutes.[2] | [2] |
| PRL | Rat Pituitary Glands (Female) | In vivo pretreatment (50 µ g/day for 15 days) followed by in vitro analysis | 15 days | Greatly reduced basal in vitro PRL release.[1] | [1] |
| PRL | Rat Pituitary Glands (Male) | In vivo pretreatment (50 µ g/day for 15 days) followed by in vitro analysis | 15 days | In vivo pretreatment greatly decreased PRL release from male pituitaries.[1] | [1] |
| TRH-stimulated PRL | Rat Pituitary Cells | 0.5 ng/min | Not specified | Slightly, but significantly impaired.[2] | [2] |
Table 2: Effects of this compound on Pituitary Gene Expression
| Gene | Cell Type | This compound Concentration | Duration of Exposure | Observed Effect on mRNA Levels | Reference |
| α-subunit | Rat Anterior Pituitary Cells | Not specified | 24-72 hours | 2- to 3-fold increase in α-mRNA cell content. | |
| LH β-subunit | Rat Anterior Pituitary Cells | Not specified | 24-72 hours | Remained unchanged. |
Experimental Protocols
This section details the methodologies employed in studying the in vitro effects of this compound on pituitary cells.
Primary Pituitary Cell Culture
A common method for preparing pituitary cells for in vitro studies involves enzymatic dispersion.
-
Tissue Source: Anterior pituitary glands from rats are frequently used.
-
Dispersion: The glands are minced and then subjected to enzymatic digestion, typically using enzymes like trypsin or collagenase, to separate the tissue into individual cells.
-
Culture Conditions: The dispersed cells are then plated in appropriate culture dishes and maintained in a suitable culture medium, often supplemented with serum, at 37°C in a humidified atmosphere with 5% CO2.
Perifusion System for Hormone Secretion Analysis
To study the dynamics of hormone release, a perifusion system is often employed.
-
Cell Preparation: Dispersed pituitary cells are mixed with a carrier matrix (e.g., Bio-Gel P-2 or Cytodex beads) and placed in a column.
-
Perifusion: A continuous flow of culture medium is passed through the column.
-
Stimulation: this compound or other test substances are introduced into the medium at specific time points.
-
Fraction Collection: The effluent from the column is collected in fractions at regular intervals.
-
Analysis: The concentration of hormones (e.g., LH, PRL) in each fraction is determined using radioimmunoassay (RIA) or other sensitive immunoassay techniques.
Analysis of mRNA Levels
The effect of this compound on gene expression is typically assessed by measuring mRNA levels.
-
Cell Treatment: Pituitary cells in culture are incubated with this compound for the desired duration.
-
RNA Extraction: Total RNA is extracted from the cells using standard methods (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
Analysis Techniques:
-
Northern Blot: RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the mRNA of interest (e.g., α-subunit, LH β-subunit).
-
Dot Blot: RNA is directly spotted onto a membrane and hybridized with a specific probe.
-
-
Quantification: The amount of hybridized probe is quantified by autoradiography or phosphorimaging to determine the relative abundance of the target mRNA.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are initiated by its binding to the gonadotropin-releasing hormone receptor (GnRHR), a G protein-coupled receptor (GPCR), on the surface of pituitary gonadotrophs.[3]
GnRH Receptor Signaling Pathway
Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of associated G proteins, primarily Gq/11.[4] This initiates a downstream signaling cascade.
Caption: GnRH Receptor signaling cascade in pituitary gonadotrophs.
Experimental Workflow for In Vitro Hormone Secretion Assay
The following diagram illustrates a typical workflow for measuring the effect of this compound on pituitary hormone secretion in vitro.
Caption: Workflow for in vitro hormone secretion analysis.
Receptor Downregulation and Desensitization
Prolonged or continuous exposure of pituitary cells to LHRH agonists like this compound leads to receptor downregulation and desensitization.[5][6] This is a key mechanism for the therapeutic use of these compounds in conditions requiring suppression of the pituitary-gonadal axis.
Caption: Logical flow of pituitary desensitization by this compound.
References
- 1. Effects of in vivo pretreatment with D-Trp-6-LH-RH on prolactin and LH secretion by pituitary glands in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of (Trp6)-LHRH Administration
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), serves as a critical tool in both clinical medicine and reproductive research.[1] Its primary mechanism involves a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a profound and sustained suppression due to receptor downregulation and desensitization.[2][3] This "medical castration" effect is leveraged for treating hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and central precocious puberty.[1][4] This document provides a comprehensive technical overview of the physiological effects of this compound, detailing its mechanism of action, quantitative effects on hormonal axes, and the experimental protocols used for its evaluation.
Introduction
The discovery and synthesis of the hypothalamic decapeptide LHRH revolutionized our understanding of reproductive endocrinology.[1] LHRH governs the synthesis and release of LH and FSH from the anterior pituitary, which in turn regulate gonadal steroidogenesis.[5][6] Native LHRH has a very short plasma half-life of only 2 to 4 minutes in humans, limiting its therapeutic utility.[1][3] This led to the development of thousands of synthetic analogs with modified structures to enhance potency and prolong activity.[1]
This compound (Triptorelin) is a superactive LHRH agonist in which the glycine (B1666218) at position 6 is replaced by D-Tryptophan.[1] This single substitution makes the peptide less susceptible to enzymatic degradation and increases its binding affinity for the LHRH receptor, resulting in a compound that is 50 to 100 times more potent than native LHRH with a significantly longer duration of action.[1]
Mechanism of Action
The Biphasic Physiological Response
The administration of this compound elicits a distinct two-phase response on the pituitary-gonadal axis.
-
Phase 1: Acute Stimulation (Flare-up): Initial administration of this compound acts as a potent agonist at the pituitary LHRH receptors. This leads to a marked and sustained release of LH and FSH, causing a transient surge in circulating levels of gonadal sex steroids (e.g., testosterone (B1683101) in males, estradiol (B170435) in females).[1][7] This "flare-up" phenomenon is typically observed within the first few days to two weeks of treatment.[7]
-
Phase 2: Chronic Inhibition (Downregulation): Continuous or long-term administration of this compound leads to the continuous occupancy of LHRH receptors. This state causes a downregulation (a decrease in the number) of pituitary LHRH receptors and an uncoupling of the signal transduction mechanism.[2] The pituitary gonadotrophs become desensitized to further stimulation, resulting in a profound reduction in the secretion of bioactive LH and FSH.[2] This "selective medical hypophysectomy" leads to a complete inhibition of testicular or ovarian function and a fall in sex-steroid levels to castrate range.[2][8]
Molecular Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR).[2] The binding of this compound activates the Gq/11 family of G-proteins.[2][3] This activation stimulates the effector enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] DAG activates protein kinase C (PKC), while IP3 triggers the release of Ca2+ from intracellular stores. The elevated intracellular Ca2+ and PKC activation are the key downstream signals that lead to the synthesis and exocytosis of LH and FSH from the gonadotroph cells.[2]
Direct Extrapituitary Effects
Beyond its primary action on the pituitary, this compound can exert direct effects on peripheral tissues. Specific LHRH receptors have been identified in numerous human cancers, including prostate, breast, ovarian, and endometrial carcinomas.[2] The presence of these receptors provides a basis for direct inhibitory actions of LHRH agonists on tumor cells.[2] Additionally, studies in hypophysectomized rats have shown that LHRH agonists can directly inhibit testicular testosterone biosynthesis and induce a loss of ovarian LH receptors, indicating a direct gonadal site of action independent of the pituitary.[9][10]
Pharmacokinetics and Pharmacodynamics
The enhanced biological activity of this compound is attributable to its improved pharmacokinetic and pharmacodynamic properties compared to the native hormone.
Table 1: Pharmacokinetic and Binding Properties of this compound vs. Native LHRH
| Parameter | Native LHRH | This compound (Triptorelin) | Reference(s) |
|---|---|---|---|
| Plasma Half-Life | 2-4 minutes | ~7.6 hours | [1] |
| Receptor Binding Affinity | ~1x | ~10x higher than LHRH | [1] |
| Biological Potency | 1x | 50-100x higher than LHRH | [1] |
| Receptor Kd (BPH Tissue) | Not specified | 4.04 nM (mean) | [11] |
| Receptor Bmax (BPH Tissue) | Not specified | 527.6 fmol/mg protein (mean) |[11] |
To overcome the need for frequent injections, long-acting delivery systems have been developed.[1] These formulations typically consist of microcapsules made from biodegradable polymers, such as poly(DL-lactide-co-glycolide), which are designed to release a controlled dose of the peptide over a period of 30 days or longer following a single intramuscular injection.[1]
Quantitative Physiological Effects
Chronic administration of this compound results in significant and measurable changes in circulating hormone levels.
Effects on Gonadotropins and Sex Steroids
Sustained treatment profoundly suppresses gonadotropin and sex steroid levels, forming the basis of its therapeutic effect.
Table 2: Hormonal Response to Chronic LHRH Agonist Administration in Humans
| Hormone | Baseline Level | Level After Chronic Treatment | % Reduction | Subject Population / Agonist | Reference(s) |
|---|---|---|---|---|---|
| LH (IFMA) | Varies | 0.044 - 0.052 IU/L | >90% | Prostatic Cancer / Buserelin | [12] |
| Testosterone | Normal | Castrate levels | >95% | Male Transsexuals / this compound | [8] |
| Dihydrotestosterone | Normal | Castrate levels | >95% | Male Transsexuals / this compound | [8] |
| FSH | Varies | Temporarily suppressed | Variable | Prostatic Cancer / Buserelin |[12] |
Direct Effects on Steroidogenesis
LHRH agonists can directly inhibit the enzymes responsible for testosterone production within the testes.
Table 3: Direct Effects of an LHRH Agonist on Testicular Steroidogenesis in Hypophysectomized, hCG-treated Rats
| Parameter | Control Group | LHRH Agonist Group | % Decrease | Reference(s) |
|---|---|---|---|---|
| Serum Testosterone | 2044 ± 105 ng/dl | 498 ± 37 ng/dl | ~76% | [10] |
| 17-hydroxylase activity | 654 ± 41 pmol/mg protein/min | 37 ± 9 pmol/mg protein/min | ~94% | [10] |
| 17,20-desmolase activity | 522 ± 47 pmol/mg protein/min | 103 ± 9 pmol/mg protein/min | ~80% | [10] |
| 3β-HSD activity | 4.1 ± 0.1 nmol/mg protein/min | 1.7 ± 0.02 nmol/mg protein/min | ~59% | [10] |
(Data from a study using D-Trp6-Pro9-Net-LHRH, another potent agonist)[10]
Key Experimental Protocols
Evaluating the physiological effects of this compound involves a range of in vivo and in vitro experimental procedures.
Protocol: In Vivo Efficacy Study in a Rodent Model
This protocol outlines a typical experiment to assess the suppressive effects of this compound on the male reproductive system.
-
Animal Model: Adult male Sprague-Dawley rats (n=10-12 per group).
-
Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) for one week.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.9% saline, subcutaneous injection daily).
-
Group 2: this compound (e.g., 50 µ g/rat , subcutaneous injection daily).
-
-
Treatment Period: Daily injections are administered for 28 days to ensure pituitary desensitization.
-
Sample Collection: Blood samples are collected via tail vein at baseline (Day 0) and at specified intervals (e.g., Day 7, 14, 28). At the end of the study, animals are euthanized, and terminal blood is collected via cardiac puncture.
-
Tissue Harvesting: Testes, seminal vesicles, and prostate glands are excised and weighed.
-
Hormone Analysis: Serum is separated and stored at -80°C until analysis for LH, FSH, and testosterone levels using radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare hormone levels and organ weights between the control and treatment groups.
Protocol: Hormone Quantification via Radioimmunoassay (RIA)
RIA is a classic, highly sensitive technique used to measure the concentration of hormones like LH and FSH in serum or plasma.[12][13]
-
Principle: Competitive binding between a radiolabeled hormone (tracer) and an unlabeled hormone (from the sample or standard) for a limited number of specific antibody binding sites.
-
Reagents:
-
Specific primary antibody (e.g., rabbit anti-LH).
-
Radiolabeled hormone (e.g., ¹²⁵I-LH).
-
Hormone standards of known concentrations.
-
Second antibody (e.g., goat anti-rabbit IgG) to precipitate the primary antibody complex.
-
Assay buffer.
-
-
Procedure:
-
A fixed amount of primary antibody and radiolabeled hormone is added to a series of tubes.
-
Varying concentrations of the hormone standard or the unknown samples are added to the tubes.
-
The mixture is incubated (e.g., 24 hours at 4°C) to allow competitive binding to reach equilibrium.
-
The second antibody is added to precipitate the antibody-bound hormone complexes.
-
The tubes are centrifuged to pellet the precipitate, and the supernatant (containing unbound hormone) is decanted.
-
The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
-
Calculation: The concentration of the hormone in the unknown samples is determined by comparing its ability to displace the radiolabeled hormone with that of the standard curve. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards.
Protocol: Receptor Binding Affinity Assay
This protocol determines the affinity (Kd) and number of binding sites (Bmax) of this compound for its receptor in a target tissue, such as pituitary or tumor cell membranes.[14][15]
-
Tissue Preparation:
-
Competitive Binding Assay:
-
Total Binding: Membrane preparations are incubated with a fixed concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-(Trp6)-LHRH).
-
Non-specific Binding: A parallel set of tubes is incubated with the radiolabeled ligand plus a large excess of unlabeled this compound to saturate all specific binding sites.
-
Competition: Multiple sets of tubes are incubated with the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
-
Incubation & Separation: The reaction is incubated to equilibrium (e.g., 90 minutes at 4°C). The membrane-bound ligand is then separated from the free ligand, typically by rapid filtration through glass fiber filters.[15]
-
Quantification: The radioactivity retained on the filters is measured in a gamma counter.
-
Data Analysis:
Clinical and Research Applications
The profound suppression of the pituitary-gonadal axis makes this compound and other agonists invaluable for treating a range of hormone-sensitive conditions.[1]
-
Oncology: Standard of care for androgen-dependent prostate cancer and used in certain types of breast cancer.[1]
-
Gynecology: Treatment of endometriosis, uterine fibroids, and polycystic ovarian disease.[1][4]
-
Pediatrics: Management of central precocious puberty.[1][17]
-
Reproductive Medicine: Used in In Vitro Fertilization (IVF) protocols to prevent a premature LH surge and control ovarian stimulation.[18][19]
Conclusion
This compound is a superactive LHRH agonist with significant physiological effects, primarily characterized by a biphasic response of initial stimulation followed by profound inhibition of the pituitary-gonadal axis. Its enhanced potency and prolonged duration of action, compared to native LHRH, are due to increased receptor binding affinity and resistance to degradation. The resulting state of "medical castration" provides a powerful and reversible therapeutic strategy for a multitude of hormone-dependent diseases. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used for its characterization is essential for researchers and clinicians working to refine and expand its therapeutic applications.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical applications of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptors for luteinizing hormone-releasing hormone (LHRH) in benign prostatic hyperplasia (BPH) as potential molecular targets for therapy with LHRH antagonist cetrorelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response of circulating gonadotropin levels to GnRH agonist treatment in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics and distribution of receptors for [D-TRP6]-luteinizing hormone-releasing hormone, somatostatin, epidermal growth factor, and sex steroids in 500 biopsy samples of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 18. researchgate.net [researchgate.net]
- 19. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (Trp6)-LHRH (Triptorelin)
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Trp6)-LHRH, commonly known as Triptorelin (B344507), is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH).[1][2][3][4] It is a decapeptide with greater potency and a longer half-life than endogenous GnRH due to its resistance to enzymatic degradation.[1][4][5] Triptorelin is primarily used for the palliative treatment of advanced prostate cancer, central precocious puberty, and other hormone-dependent conditions like endometriosis.[2][3][4] Its therapeutic effect stems from its ability to induce a state of medical castration by downregulating the hypothalamic-pituitary-gonadal axis.[1][2] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy and pharmacodynamics of Triptorelin.
Mechanism of Action: Triptorelin acts as a high-affinity agonist at GnRH receptors on pituitary gonadotroph cells.[2][3][6] The mechanism follows a biphasic pattern:
-
Initial Stimulation (Flare-up): Upon initial administration, Triptorelin mimics the action of natural GnRH, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][4] This leads to a temporary increase in testosterone (B1683101) levels in males and estrogen levels in females.[2][6]
-
Downregulation and Suppression: Continuous administration leads to the desensitization and downregulation of GnRH receptors.[2][6] This sustained presence of the agonist disrupts the normal pulsatile signaling required for gonadotropin release, resulting in a profound and sustained decrease in LH and FSH levels.[2][4] Consequently, testosterone production in men is reduced to castration levels (typically below 50 ng/dL), and estrogen is suppressed in women, usually within 2 to 4 weeks of initiating therapy.[1][2]
Signaling Pathway: The binding of Triptorelin to the GnRH receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαq/11 protein.[7][8] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] These events culminate in the synthesis and release of LH and FSH.[7][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Triptorelin - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of triptorelin after intravenous bolus administration in healthy males and in males with renal or hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Trp6)-LHRH in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Trp6)-LHRH, a potent gonadotropin-releasing hormone (GnRH) agonist also known as Triptorelin (B344507), in rat models for various research applications. The information compiled here is intended to guide researchers in designing and conducting experiments involving this compound.
Mechanism of Action
This compound is a synthetic analog of the naturally occurring GnRH. It functions as a superagonist at the GnRH receptors in the anterior pituitary gland. Initial administration leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous or repeated administration results in the downregulation and desensitization of GnRH receptors. This paradoxical effect leads to a profound and sustained suppression of LH and FSH secretion, ultimately causing a significant reduction in gonadal steroidogenesis, leading to castrate levels of testosterone (B1683101) in males and estrogen in females.[1][2][3][4]
Data Presentation: this compound Dosage in Rat Models
The following tables summarize the quantitative data on this compound dosage used in various rat models, categorized by research application.
Table 1: Oncology (Prostate Cancer Models)
| Rat Strain | Tumor Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Fisher 344 | Chemically induced squamous cell carcinoma 11095 | 25 µ g/day | Not specified | 14-21 days | Significantly inhibited tumor growth; reduced ventral prostate and testes weights. | [5][6] |
| Copenhagen F-1 | Dunning 3327 prostate adenocarcinoma | 25 µ g/day | Not specified | 42 days | Decreased tumor volume and weight; increased tumor doubling time. | [5][6] |
| Not specified | Dunning R-3327H prostate cancer | 25 µ g/day (from microcapsules) | Intramuscular | Once a month | Reduced tumor volume and weight; suppressed serum testosterone. | [7] |
Table 2: Reproductive Biology and Endocrinology
| Rat Strain | Research Focus | Dosage | Administration Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Immature female | Ovarian effects | 0.2 µ g/day or 2 µ g/day | Subcutaneous | 7 days | Significant reduction of ovarian LH/hCG receptors and ovarian weight. |[8] | | Adult male | Reproductive processes | Dose-related decrease | Not specified | Chronic | Decreased testicular and accessory organ weights; diminished testosterone production. |[9] | | Not specified | Prolactin secretion | 50 µg (in vivo pretreatment) | Subcutaneous | 1 hour before sacrifice | Significantly lower prolactin secretion. |[10] | | Not specified | Prolactin secretion | 0.5 ng/min (infusion) | Intravenous (perifused pituitary cells) | 2-3 hours | Significant decrease in prolactin secretion. |[10] | | Hypophysectomized, hCG treated | Testicular steroidogenesis | 1 µ g/day | Subcutaneous | 7 days | Directly inhibited testicular testosterone biosynthesis. |[11] |
Experimental Protocols
Protocol 1: Long-Term Suppression of Androgen-Dependent Prostate Tumor Growth
This protocol is designed for studies investigating the inhibitory effects of this compound on the growth of androgen-dependent prostate tumors in rats.
1. Materials:
- This compound (Triptorelin)
- Sterile saline solution (0.9% NaCl) or other appropriate vehicle
- Rat model with established androgen-dependent prostate tumors (e.g., Dunning R-3327H)
- Syringes and needles for subcutaneous or intramuscular injection
- Animal scale
- Calipers for tumor measurement
2. Drug Preparation:
- Aseptically reconstitute lyophilized this compound with sterile saline to the desired stock concentration.
- Further dilute the stock solution with sterile saline to the final injection concentration (e.g., 25 µ g/100 µL).
- Prepare fresh solutions daily or store according to the manufacturer's instructions.
3. Animal Model and Treatment:
- Use adult male rats of an appropriate strain (e.g., Copenhagen F-1).
- Allow tumors to establish to a palpable size before initiating treatment.
- Randomly assign animals to a control group (vehicle injection) and a treatment group.
- Administer this compound at a dose of 25 µ g/day via subcutaneous or intramuscular injection. For long-term studies, consider using a depot formulation or microcapsules for sustained release.[7]
- Administer the vehicle to the control group using the same volume and route.
- Continue treatment for the specified duration (e.g., 42 days).[5]
4. Data Collection and Analysis:
- Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
- Monitor animal body weight regularly.
- At the end of the study, euthanize the animals and collect blood for hormone analysis (testosterone, LH, FSH).
- Excise and weigh the tumors, ventral prostate, and testes.
- Perform statistical analysis to compare tumor growth, organ weights, and hormone levels between the control and treatment groups.
Protocol 2: Investigation of Acute Effects on the Pituitary-Gonadal Axis
This protocol is suitable for studying the initial stimulatory and subsequent suppressive effects of this compound on hormone secretion.
1. Materials:
- This compound (Triptorelin)
- Sterile saline solution (0.9% NaCl)
- Adult male or female rats
- Catheters for serial blood sampling (optional, for detailed kinetic studies)
- Tubes for blood collection
- Centrifuge
- Hormone assay kits (LH, FSH, testosterone, or estradiol)
2. Drug Preparation:
- Prepare this compound solution in sterile saline at the desired concentration.
3. Animal Model and Treatment:
- Use sexually mature rats.
- For detailed time-course studies, implant catheters for stress-free serial blood sampling.
- Administer a single subcutaneous injection of this compound. The dose can be varied depending on the research question (e.g., a lower dose to observe stimulation, a higher dose for rapid suppression).
4. Data Collection and Analysis:
- Collect blood samples at baseline (before injection) and at various time points after injection (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).
- Separate plasma or serum and store at -20°C or -80°C until analysis.
- Measure hormone concentrations using appropriate and validated assays.
- Plot hormone levels over time to visualize the initial surge and subsequent decline.
- Analyze the data to determine the time to peak hormone concentration and the duration of suppression.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway activated by this compound upon binding to the GnRH receptor on pituitary gonadotrophs.
References
- 1. Inhibition of prostate tumor growth in two rat models by chronic administration of D-Trp6 analogue of luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 4. drugs.com [drugs.com]
- 5. Triptorelin for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effects of an extended-interval dosing regimen of triptorelin depot on the hormonal profile of patients with endometriosis: prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. long-acting-triptorelin-for-the-treatment-of-endometriosis - Ask this paper | Bohrium [bohrium.com]
- 9. Treatment of central precocious puberty with triptorelin 11.25 mg depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Ac-D-NAL(2)1,4FD-Phe2,D-Trp3,D-Arg6]-LHRH, a potent antagonist of LHRH, produces transient edema and behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols: Preparing (Trp6)-LHRH Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the preparation of injectable solutions of (Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. Proper solution preparation is critical for ensuring the stability, sterility, and biological activity of the peptide for in-vivo and in-vitro research applications.
Introduction and Application Notes
This compound, also known as Triptorelin, is a decapeptide analog of the natural LHRH with a substitution of D-tryptophan at position 6. This modification makes it significantly more potent and resistant to degradation compared to native LHRH.[1] It functions by binding to LHRH receptors, primarily in the pituitary gland.[2] While acute administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), chronic administration leads to the downregulation of LHRH receptors, desensitization of gonadotroph cells, and a subsequent dramatic reduction in the secretion of LH and FSH.[2][3] This "chemical castration" effect forms the basis for its use in oncology and other endocrine-related research.[1][2]
Critical Parameters for Solution Preparation:
-
Solubility: this compound is a lyophilized powder that is generally soluble in sterile water. For challenging peptides, the addition of a small amount of dilute acetic acid (for basic peptides) can aid dissolution.[4] However, for injection, the use of standard sterile vehicles is paramount.
-
Choice of Solvent: The most common and recommended solvents for preparing injectable peptide solutions are Bacteriostatic Water for Injection (BWFI), which contains 0.9% benzyl (B1604629) alcohol as a preservative, or Sterile Water for Injection.[5] BWFI is preferred for multi-dose vials as it prevents microbial growth for up to 28 days.[5] For single-use applications or when the preservative may interfere with the experiment, Sterile Water is suitable but must be handled with strict aseptic technique.[5]
-
Stability: Lyophilized this compound is stable for years when stored at -20°C or lower.[4] Once reconstituted, the solution's stability is more limited. Studies on a similar analog, D-trp6-pro9-NEt-LHRH, have shown it to be stable under mild heating (60°C for 5 days), after multiple freeze-thaw cycles, and during short-term refrigeration.[6][7] However, to minimize degradation and aggregation, it is recommended to store reconstituted solutions frozen in aliquots.[4] A formulation of a this compound analog in corn oil showed no loss of activity after five-and-a-half years of refrigerated storage.[8]
-
pH and Buffers: Peptides are generally most stable in slightly acidic conditions (pH 3-6).[4] If a buffer is required for the experimental application, the peptide should first be fully dissolved in the primary solvent (e.g., sterile water) before the buffer is added, as salts can sometimes promote aggregation.[4]
-
Sterility: Since the solution is intended for injection, maintaining sterility is crucial. Peptides are susceptible to degradation by microbial proteases.[4] Therefore, solutions should be prepared in a sterile environment (e.g., a laminar flow hood) using aseptic techniques. The final solution should be sterilized, typically by filtration through a 0.22 µm syringe filter.[9]
This compound Signaling Pathway
This compound acts as an agonist at the LHRH receptor, a G protein-coupled receptor (GPCR). In pituitary gonadotrophs, the receptor is primarily coupled to the Gαq/11 group of G proteins, activating the phospholipase C (PLC) pathway.[2][10] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately stimulating the release of LH and FSH.[2] Interestingly, in some cancer cells, the LHRH receptor has been found to be coupled to Gαi proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and may mediate the antiproliferative effects of LHRH analogs.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and solubility of this compound and its analogs.
Table 1: Stability of a this compound Analog (D-trp6-pro9-NEt-LHRH)
| Condition | Duration | Result | Analytical Method | Reference |
|---|---|---|---|---|
| Heating | 60°C for 5 days | No detectable alteration | HPLC, In-vivo bioassay | [6][7] |
| Freeze-Thaw | 7 cycles | No detectable alteration | HPLC, In-vivo bioassay | [6][7] |
| Refrigeration | 4°C for 8 days | No detectable alteration | HPLC, In-vivo bioassay | [6][7] |
| Refrigeration | 4°C for 5.5 years | Essentially identical results | In-vivo bioassay |[8] |
Table 2: Recommended Solvents for Reconstitution
| Solvent | Key Features | Recommended Use | Storage of Solution |
|---|---|---|---|
| Bacteriostatic Water for Injection (BWFI) | Contains 0.9% benzyl alcohol as a preservative. | Multi-dose injections. | Up to 28 days at 2-8°C.[5] |
| Sterile Water for Injection | No preservatives. | Single-dose injections; applications where preservatives may interfere. | Use immediately; do not store.[5] |
| 0.9% Sodium Chloride (Sterile Saline) | Isotonic solution. | Can be used for reconstitution, especially for non-injection routes.[12] | Use immediately. |
| Dimethyl Sulfoxide (DMSO) | High solubility for many peptides. | Not for injection. For in-vitro stock solutions only. | -20°C or -80°C.[13][14] |
Protocols for Solution Preparation
The following protocols provide a step-by-step guide for preparing a sterile, injectable solution of this compound from a lyophilized powder. All procedures should be performed using strict aseptic technique in a laminar flow hood.
4.1 Materials and Equipment
-
Lyophilized this compound vial
-
Bacteriostatic Water for Injection or Sterile Water for Injection
-
Sterile syringes (e.g., 1 mL or 3 mL) with needles (e.g., 21G for reconstitution)
-
Sterile 0.22 µm syringe filters
-
Sterile, empty vials for aliquots
-
Alcohol prep pads (70% isopropyl alcohol)
-
Vortex mixer (optional)
4.2 Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Sanitize the work surface in the laminar flow hood. Wipe the rubber stoppers of the this compound vial and the solvent vial with an alcohol prep pad and allow them to air dry.[5]
-
Calculation: Determine the required volume of solvent to achieve the desired final concentration.
-
Formula: Volume (mL) = Amount of Peptide (mg) / Desired Concentration (mg/mL)
-
Example: To make a 1 mg/mL solution from a 5 mg vial of this compound, you would need 5 mL of solvent.
-
-
Solvent Withdrawal: Uncap a sterile syringe. Draw air into the syringe equal to the volume of solvent you intend to withdraw. Insert the needle through the rubber stopper of the solvent vial and inject the air. This equalizes the pressure and makes withdrawal easier.[5] Invert the vial and slowly draw the desired volume of solvent into the syringe.
-
Injection of Solvent: Insert the needle of the solvent-filled syringe through the center of the this compound vial's stopper, angling the needle so the solvent runs down the inside wall of the vial.[5][15]
-
Dissolution: Inject the solvent slowly and gently to avoid foaming or damaging the peptide.[15][16] Do not shake the vial vigorously.[5] Gently swirl the vial or roll it between your palms until the powder is completely dissolved. If necessary, the vial can be gently flicked or briefly sonicated.[16]
-
Inspection: Visually inspect the solution to ensure it is clear, colorless, and free of any particulate matter. If particles are present, do not use the solution.
4.3 Protocol 2: Aseptic Filtration for Sterilization
This step ensures the final solution is sterile and safe for injection.
-
Prepare Syringe: Using a new sterile syringe, draw up the entire volume of the reconstituted this compound solution.
-
Attach Filter: Remove the needle and attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Filter Solution: Attach a sterile needle to the outlet of the filter. Insert this needle into a sterile, empty receiving vial. Slowly depress the syringe plunger to pass the solution through the filter into the sterile vial.
-
Aliquotting (Optional but Recommended): If you do not plan to use the entire solution at once, use the same sterile filtration method to dispense the solution into smaller, single-use sterile vials. This prevents contamination of the stock solution and minimizes freeze-thaw cycles.[4]
-
Labeling: Clearly label each vial with the peptide name, concentration, reconstitution date, and solvent used.[16]
Experimental Preparation Workflow
The following diagram illustrates the overall workflow for preparing this compound injectable solutions.
Cited Experimental Methodology
The stability data presented in Table 1 is based on studies of a closely related LHRH analog, D-trp6-pro9-NEt-LHRH. The methodologies employed in these key experiments are detailed below as a reference for designing stability studies.[6][7]
Objective: To assess the stability of the LHRH analog in solution under various stress conditions.
Methodology:
-
Solution Preparation: The peptide was dissolved in a suitable solvent to create stock solutions. Control solutions were stored under standard conditions (e.g., frozen or refrigerated).
-
Stress Conditions:
-
Thermal Stress: A solution was heated to 60°C and maintained at that temperature for 5 consecutive days.
-
Freeze-Thaw Stress: A solution was subjected to seven cycles of freezing (at -20°C or below) and thawing to room temperature.
-
Refrigerated Storage: A solution was stored at 4°C for 8 days.
-
-
Analysis of Stability: After the stress period, the treated solutions were compared to control solutions using two primary methods:
-
High-Performance Liquid Chromatography (HPLC): The HPLC profile of each solution was analyzed. Stability was confirmed if there were no detectable alterations in the retention time or absorbance peaks (measured at 210, 230, and 271 nm) compared to the control. The absence of degradation product peaks was also a key indicator.
-
In-Vivo Bioassay: The biological activity of the solutions was tested in an animal model (e.g., rats). The potency of each solution was determined by its ability to elicit a biological response (e.g., a significant rise in serum LH levels) compared to the control. Parallel line potency estimates were calculated to determine if there was a statistically significant change in biological activity.
-
Storage and Handling Recommendations
-
Lyophilized Powder: Store vials in a freezer at -20°C to -80°C for long-term stability.[4][14] Keep away from moisture and light.[14]
-
Reconstituted Solution: For maximum stability, store solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] If using Bacteriostatic Water, multi-dose vials can be stored at 2-8°C for up to 28 days.[5] Avoid storing reconstituted peptides at room temperature for extended periods.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptides Handling [biopeptide.com]
- 5. Proper Peptide Prep. How to prepare, store, and dose… | by Katie Johnson | Medium [medium.com]
- 6. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementsarms.com [elementsarms.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. paradigmpeptides.com [paradigmpeptides.com]
- 16. lifestyle.ghlifemagazine.com [lifestyle.ghlifemagazine.com]
Application Notes and Protocols: (Trp6)-LHRH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Trp6)-LHRH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, in cancer research. This document details the underlying principles, experimental protocols, and data interpretation for leveraging this compound in the investigation and development of novel cancer therapies.
Principle and Rationale
LHRH receptors are G-protein coupled receptors that are significantly overexpressed in a variety of hormone-dependent cancers, including prostate, breast, ovarian, and endometrial cancers.[1][2][3] Their expression in most healthy tissues is limited, primarily confined to the pituitary gland and reproductive organs.[2][4] This differential expression profile makes the LHRH receptor an attractive target for cancer-specific therapies.
This compound, a synthetic analog of the native LHRH, exhibits enhanced stability and binding affinity for the LHRH receptor. Its application in cancer research is primarily based on two mechanisms of action:
-
Indirect Systemic Effect: Continuous administration of this compound leads to the downregulation and desensitization of LHRH receptors in the pituitary gland.[1][5][6] This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound suppression of their release.[6][7] The subsequent reduction in gonadal steroid production (testosterone in men, estrogen in women) inhibits the growth of hormone-sensitive tumors.[8][9] This process is often referred to as "medical castration".[10]
-
Direct Anti-proliferative Effect: this compound can directly inhibit the growth of cancer cells by binding to LHRH receptors on the tumor surface.[1][2] This direct action is independent of the systemic hormonal suppression and is believed to involve the interference with growth factor signaling pathways.[11]
Furthermore, the overexpression of LHRH receptors on cancer cells allows for the use of this compound and its analogs as targeting moieties to deliver cytotoxic drugs, imaging agents, and other therapeutic payloads directly to the tumor site, thereby enhancing efficacy and minimizing off-target toxicity.[4][5][12]
Quantitative Data
The following tables summarize key quantitative data related to the application of this compound and other LHRH analogs in cancer research.
Table 1: LHRH Receptor Expression in Various Human Cancers
| Cancer Type | Percentage of LHRH Receptor-Positive Specimens | Reference(s) |
| Prostate Cancer | ~86% | [2] |
| Ovarian Cancer | ~80% | [1][2][3] |
| Endometrial Cancer | ~80% | [1][2][3] |
| Breast Cancer | ~52% | [1][2][3] |
| Pancreatic Cancer | 32-50% | [12] |
| Renal Cancer | ~80% | [12] |
| Bladder Cancer | ~83% (mRNA) | [6] |
Table 2: Clinical Trial Data for LHRH Agonists in Prostate Cancer
| LHRH Agonist | Study Population | Key Finding | Reference(s) |
| [D-Trp6]LHRH | 41 patients with advanced prostatic cancer | 68% objective response rate ("improvement" or "stabilization") in patients without prior hormonal treatment. | [13] |
| [D-Trp6, des-Gly-NH(2)10]LHRH ethylamide (in combination with flutamide) | 115 patients with stage C prostatic carcinoma | 91.2% disease-free survival at 2 years. | [14] |
| Various 6-month formulations | Patients with prostate cancer | High efficacy (96-98%) in reducing testosterone (B1683101) to castration levels. | [15] |
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling in Cancer Cells
The binding of this compound to its receptor on cancer cells can initiate a signaling cascade that differs from that in normal pituitary cells. While the complete mechanisms are still under investigation, evidence suggests an interference with growth factor receptor signaling, potentially through the activation of phosphotyrosine phosphatases, which counteracts the activity of tyrosine kinases and inhibits pathways like the MAPK/ERK cascade.[11]
Experimental Workflow for In Vitro Cytotoxicity Assay
This workflow outlines the key steps for assessing the cytotoxic effects of a this compound-drug conjugate on cancer cells.
Experimental Workflow for In Vivo Xenograft Study
This workflow describes the process of evaluating the anti-tumor efficacy of a this compound-drug conjugate in a mouse model.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a this compound-drug conjugate on cancer cells.[16][17][18]
Materials:
-
Cancer cell lines expressing LHRH receptors (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound-drug conjugate, free drug, and this compound alone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
LHRH Receptor Binding Assay (Competitive)
This protocol is for determining the binding affinity of a non-radiolabeled compound (e.g., this compound) to the LHRH receptor using a radiolabeled ligand.[7][10][19]
Materials:
-
Membrane preparations from LHRH receptor-expressing cells or tissues
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp6]LHRH)
-
Unlabeled competitor compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: In test tubes, add a fixed concentration of the radiolabeled LHRH analog.
-
Competition: Add increasing concentrations of the unlabeled competitor compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LHRH).
-
Incubation: Add the membrane preparation (50-100 µg of protein) to all tubes. Incubate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tumor Xenograft Study
This protocol outlines a study to evaluate the antitumor activity of a this compound-drug conjugate in a mouse xenograft model.[12][14][16]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells for xenograft (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)
-
This compound-drug conjugate, free drug, and vehicle control
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (typically 5-10 mice per group).
-
Treatment Administration: Administer the treatments (e.g., intravenously or intraperitoneally) according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor size and body weight of the mice 2-3 times per week. Body weight is an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
-
Data Analysis: Plot the mean tumor volume versus time for each treatment group. Calculate the tumor growth inhibition for each treatment group compared to the control group.
Western Blot Analysis of MAPK/ERK Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.[9][20][21]
Materials:
-
LHRH receptor-expressing cancer cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with this compound for various time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein to the total protein and the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 12. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwyo.edu [uwyo.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Trp6)-LHRH Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of the luteinizing hormone-releasing hormone (LHRH) analog, (Trp6)-LHRH, to various nanoparticles. This technology is primarily leveraged for targeted drug delivery and imaging in cancer therapy, particularly for cancers that overexpress LHRH receptors, such as prostate, breast, ovarian, and endometrial cancers.[1][2]
Introduction and Applications
LHRH receptors are overexpressed on the surface of many cancer cells, while their presence in most healthy tissues is limited, making them an attractive target for selective cancer therapy.[2][3] By conjugating this compound, a potent LHRH agonist, to nanoparticles, therapeutic agents or imaging probes can be specifically delivered to tumor sites. This targeted approach aims to enhance the efficacy of treatments, reduce off-target side effects, and enable sensitive and specific tumor imaging.[3][4]
Key Applications:
-
Targeted Drug Delivery: Encapsulating chemotherapeutic drugs (e.g., paclitaxel, doxorubicin, cisplatin) within this compound functionalized nanoparticles allows for their direct delivery to cancer cells, increasing the local drug concentration at the tumor site and minimizing systemic toxicity.[3][5]
-
Cancer Imaging: Conjugating contrast agents (e.g., iron oxide nanoparticles for MRI) with this compound enables targeted imaging of tumors, aiding in diagnosis, staging, and monitoring of treatment response.[4][6]
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform for simultaneous targeted therapy and imaging.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound conjugated nanoparticles.
Table 1: Physicochemical Properties of this compound Conjugated Nanoparticles
| Nanoparticle Type | Drug/Imaging Agent | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| Iron Oxide (Fe₃O₄) | - | ~10 | - | [4] |
| PLGA | Capecitabine (B1668275) | ~144 | -14.8 | [7] |
| Lipid Nanoparticles | Doxorubicin | ~148 | -24.8 | [8] |
| PLGA | - | 163.2 ± 0.702 | - | [9] |
| GM1-modified Lipoprotein-like | - | 23.67 ± 6.68 | -14.20 ± 0.66 | [10] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| PLGA | Capecitabine | 16.98 ± 0.7 | 88.4 ± 0.17 | [7] |
| Lipid Nanoparticles | Doxorubicin | 8.7 ± 0.4 | 91.3 ± 2.5 | [8] |
| Mesoporous Carbon | Doxorubicin | 59.7 ± 2.6 | - | [11] |
| PLGA | CB13 | - | 69.22 ± 4.84 | [12] |
Signaling Pathway
Upon binding of this compound-conjugated nanoparticles to the LHRH receptor on cancer cells, a signaling cascade is initiated. In many cancer cell types, particularly prostate cancer, the LHRH receptor is coupled to a Gαi protein. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that result in an anti-proliferative and apoptotic response.[13][14]
Figure 1. LHRH receptor signaling pathway in cancer cells.
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of this compound conjugated nanoparticles.
Synthesis and Conjugation
This section details the synthesis of nanoparticles and the subsequent conjugation of this compound.
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer for drug delivery.
Materials:
-
PLGA (50:50)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA)
-
Drug of choice (e.g., Paclitaxel)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, typically 1% w/v PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and further use.
This protocol outlines the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) for imaging applications.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
Iron Salt Solution: Prepare an aqueous solution of ferric and ferrous chlorides, typically in a 2:1 molar ratio.
-
Co-precipitation: Add the iron salt solution dropwise to a vigorously stirred solution of a base (e.g., ammonium hydroxide) at room temperature or an elevated temperature. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Washing: Separate the magnetic nanoparticles from the solution using a strong magnet and decant the supernatant. Wash the nanoparticles multiple times with deionized water until the pH is neutral.
-
Surface Modification (Optional but Recommended): To improve stability and provide functional groups for conjugation, coat the nanoparticles with a polymer such as chitosan (B1678972) or dextran.
This protocol describes the covalent conjugation of this compound to nanoparticles with carboxyl surface groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS (pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Protocol:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS/Sulfo-NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS-ester intermediate.
-
-
Washing: Centrifuge the activated nanoparticles and wash with cold MES buffer to remove excess EDC and NHS.
-
Conjugation:
-
Resuspend the activated nanoparticles in PBS.
-
Immediately add the this compound peptide solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a quenching solution to block any unreacted NHS-ester sites on the nanoparticles. Incubate for 30 minutes.
-
Final Washing: Centrifuge and wash the conjugated nanoparticles multiple times with PBS to remove unconjugated peptide and byproducts.
-
Storage: Resuspend the final this compound conjugated nanoparticles in an appropriate buffer for storage at 4°C.
Figure 2. Experimental workflow for nanoparticle conjugation.
Characterization
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.
-
Ensure the sample is well-dispersed by brief sonication if necessary.
-
Transfer the sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
Method: Indirect quantification by measuring the amount of unconjugated peptide in the supernatant after the conjugation reaction.
Protocol:
-
After the conjugation and centrifugation steps, collect the supernatant and all washing solutions.
-
Quantify the concentration of this compound in the collected solutions using a suitable method such as:
-
UV-Vis Spectroscopy: If the peptide has a distinct absorbance peak (e.g., due to the tryptophan residue at 280 nm).
-
High-Performance Liquid Chromatography (HPLC): For more accurate quantification.
-
Peptide Quantification Assays: Commercially available colorimetric or fluorometric assays.
-
-
Calculate the amount of conjugated peptide by subtracting the amount of unconjugated peptide from the initial amount added to the reaction.
-
Conjugation Efficiency (%) = [(Initial Peptide Amount - Unconjugated Peptide Amount) / Initial Peptide Amount] x 100
In Vitro Evaluation
Maintain LHRH receptor-positive cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate culture media and conditions as recommended by the supplier.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
LHRH receptor-positive cancer cells
-
96-well plates
-
This compound conjugated nanoparticles (with and without drug)
-
Control nanoparticles (without LHRH)
-
Free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test articles (this compound nanoparticles, control nanoparticles, free drug) and incubate for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
In Vivo Evaluation
Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting LHRH receptor-positive cancer cells. Allow the tumors to grow to a palpable size.[15]
Protocol:
-
Administer the this compound conjugated nanoparticles (labeled with a fluorescent dye or radionuclide) and control nanoparticles intravenously via the tail vein. A typical dose for iron oxide nanoparticles for imaging is around 20 mg (Fe₃O₄) per kg of mouse weight.[6][16]
-
At various time points post-injection (e.g., 2, 6, 24, 48 hours), euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the accumulation of nanoparticles in each tissue using an appropriate method (e.g., fluorescence imaging for fluorescently labeled nanoparticles, gamma counting for radiolabeled nanoparticles, or inductively coupled plasma mass spectrometry for metallic nanoparticles).
Protocol (for MRI with Iron Oxide Nanoparticles):
-
Acquire pre-contrast MR images of the tumor-bearing mice.[6]
-
Inject the this compound conjugated iron oxide nanoparticles intravenously.[6]
-
Acquire post-contrast T2-weighted MR images at different time points (e.g., immediately after injection, and at 2, 4, and 24 hours).[6]
-
Analyze the images for signal intensity changes in the tumor region, which would indicate nanoparticle accumulation. A decrease in signal intensity (darkening) on T2-weighted images is expected with iron oxide nanoparticles.[4][6]
Figure 3. General workflow for in vivo evaluation.
Conclusion
The conjugation of this compound to nanoparticles represents a promising strategy for the targeted delivery of therapeutic and diagnostic agents to LHRH receptor-overexpressing cancers. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these advanced nanomedicines. Careful optimization of each step is crucial to ensure the development of safe and effective targeted cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of luteinizing hormone-releasing hormone–ferrosoferric oxide nanoparticles in targeted imaging of breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing drug efficacy through nanoparticle-based delivery systems: a study on targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of (Trp⁶)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide crucial for regulating reproductive physiology.[1] Its receptor, the LHRH receptor (LHRH-R), is a G protein-coupled receptor (GPCR) that is notably overexpressed in a variety of cancers, including those of the breast, prostate, endometrium, and ovaries, while being absent in most normal tissues.[2][3][4] This differential expression makes the LHRH-R an attractive target for the development of radiolabeled peptides for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy.[1][2] The synthetic analogue, (Trp⁶)-LHRH (Triptorelin), exhibits enhanced stability and binding affinity to the LHRH-R, making it a prime candidate for radiolabeling.
This document provides detailed protocols for the radiolabeling of (Trp⁶)-LHRH analogues with Technetium-99m (⁹⁹ᵐTc), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu), along with methods for quality control and a summary of expected outcomes.
LHRH Receptor Signaling Pathway
The LHRH receptor, upon binding with an agonist like (Trp⁶)-LHRH, initiates a downstream signaling cascade. While the canonical pathway in the pituitary involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), studies in cancer cells suggest a coupling to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[5][6] This differential signaling may mediate the antiproliferative effects observed in tumors.[5]
Experimental Protocols
The following sections detail the procedures for radiolabeling (Trp⁶)-LHRH analogues with different radioisotopes. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radiolabeling Workflow Overview
The general workflow for radiolabeling peptides involves several key steps, from precursor preparation to quality control of the final product.
Protocol 1: ⁹⁹ᵐTc-Labeling of (Trp⁶)-LHRH Analogues
Technetium-99m is a widely used radionuclide for SPECT imaging due to its ideal physical properties, including a 6.02-hour half-life and emission of detectable gamma rays (142 keV).[3]
Materials:
-
(Trp⁶)-LHRH analogue functionalized with a chelator (e.g., Acdien, HYNIC)
-
Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Reducing agent (e.g., stannous chloride)
-
Co-ligands (e.g., Tricine, Nicotinic Acid for HYNIC)
-
Sodium gluconate (optional, to suppress colloid formation)[2]
-
0.5 M Phosphate (B84403) buffer (pH 7.0-7.4)
-
Saline solution
-
Reaction vial
-
Heating block
-
Quality control supplies (ITLC strips, HPLC system)
Procedure:
-
In a sterile reaction vial, combine the (Trp⁶)-LHRH-chelator conjugate (e.g., 100 µL of a 1 mg/mL solution of Acdien-LHRH).[7]
-
Add the appropriate amount of reducing agent and co-ligands if necessary.
-
Add 1-2 mCi of [⁹⁹ᵐTc]NaTcO₄ to the vial.[7]
-
Adjust the pH of the reaction mixture to approximately 7.0-7.4 using the phosphate buffer.[7]
-
Incubate the reaction mixture at 75-100°C for 20-60 minutes.[7][8]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
Protocol 2: ⁶⁸Ga-Labeling of DOTA-(Trp⁶)-LHRH
Gallium-68 is a positron emitter with a 68-minute half-life, making it suitable for PET imaging.[9] It is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-(Trp⁶)-LHRH conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator (e.g., in 0.1 M or 0.6 M HCl)[9]
-
Sodium acetate (B1210297) buffer (e.g., 2.5 M)
-
Reaction vial
-
Heating block
-
Quality control supplies (ITLC strips, HPLC system)
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
In a sterile reaction vial, add the DOTA-(Trp⁶)-LHRH conjugate (e.g., 10-20 µg).
-
Add the ⁶⁸GaCl₃ eluate (e.g., 1 mL containing ~655 MBq).[9]
-
Adjust the pH of the reaction mixture to 3.5-4.0 using the sodium acetate buffer.[9]
-
Incubate the reaction mixture at 95°C for 15-20 minutes.[9]
-
Allow the vial to cool to room temperature.
-
Perform quality control to assess radiochemical purity. Purification via a C18 Sep-Pak cartridge may be necessary to remove unreacted ⁶⁸Ga.
Protocol 3: ¹⁷⁷Lu-Labeling of DOTA-(Trp⁶)-LHRH
Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.65 days, making it ideal for targeted radionuclide therapy.[10][11] It also emits gamma photons suitable for imaging.[12]
Materials:
-
DOTA-(Trp⁶)-LHRH conjugate
-
[¹⁷⁷Lu]LuCl₃ solution
-
Reaction vial
-
Heating block
-
Quality control supplies (ITLC strips, HPLC system)
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-(Trp⁶)-LHRH conjugate (e.g., 20 µg) in sterile water or buffer.[10]
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ (e.g., 5 mCi).[10]
-
Adjust the pH of the solution to 4.5-6.0 using the appropriate buffer.[10][12]
-
Incubate the reaction mixture at 95-100°C for 20-30 minutes.[10]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity and stability.
Quality Control
Radiochemical Purity (RCP):
-
Instant Thin-Layer Chromatography (ITLC): A simple and rapid method to separate the radiolabeled peptide from free radioisotope. For example, in ⁹⁹ᵐTc labeling, ITLC can be performed using different mobile phases to determine the percentage of ⁹⁹ᵐTc-LHRH, free ⁹⁹ᵐTcO₄⁻, and reduced/hydrolyzed ⁹⁹ᵐTc.
-
High-Performance Liquid Chromatography (HPLC): A more precise method to separate the radiolabeled product from unlabeled peptide and other impurities. A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
Stability: The stability of the radiolabeled compound should be assessed in saline and human serum at 37°C over a period relevant to its intended use (e.g., up to 24 hours).[2][8] Aliquots are taken at various time points and analyzed by ITLC or HPLC to determine the percentage of intact radiolabeled peptide.
Data Presentation
The following tables summarize typical quantitative data obtained from the radiolabeling of (Trp⁶)-LHRH analogues.
Table 1: Radiolabeling Efficiency and Purity
| Radioisotope | Chelator/Analogue | Radiochemical Purity (RCP) | Radiochemical Yield | Reference |
| ⁹⁹ᵐTc | Acdien-LHRH | >99% | 51% (non-decay corrected) | [2][7] |
| ⁹⁹ᵐTc | Direct Labeling | 93.9% - 96.4% | 97.9% - 100.0% | [8] |
| ⁹⁹ᵐTc | HYNIC-GSG-LHRH | >98% | Not Reported | |
| ⁶⁸Ga | DOTA-Ahx-(D-Lys⁶)-LHRH | 96.21% | ≥96% | [13] |
| ¹⁷⁷Lu | DOTA-Triptorelin | >97% | >98% | [14] |
| ¹⁷⁷Lu | DOTA-Peptide | >99% | >99% | [10] |
Table 2: In Vitro Stability of Radiolabeled (Trp⁶)-LHRH Analogues
| Radiopharmaceutical | Condition | Time Point | Stability (% Intact) | Reference |
| ⁹⁹ᵐTc-LHRH | Human Serum @ 37°C | 2 hours | ~90% | [8] |
| ⁹⁹ᵐTc-LHRH | Human Serum @ 37°C | 3 hours | ~75% | [8] |
| ¹¹¹In-DOTA-TRP | Human Serum | 24 hours | Minimal degradation | [2] |
| ¹⁷⁷Lu-DOTA-Peptide | Human Serum | 7 days | >98% | [10] |
| ¹⁷⁷Lu-Trastuzumab-DOTA | Human Serum | 96 hours | 85 ± 3.5% | [15] |
Table 3: Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Cell Line/Tissue | Reference |
| ¹²⁵I-[D-Trp⁶]LHRH | 4.98 nM (mean) | 473.09 fmol/mg protein (mean) | Human Bladder Cancer | [16] |
| ⁹⁹ᵐTc-LHRH | 0.4348 nM | 23.2 pmol | Rat Pituitary Membrane | [2][8] |
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of the LHRH analogue, (Trp⁶)-LHRH, with clinically relevant radionuclides. The high radiochemical purity and stability, coupled with high receptor affinity, underscore the potential of these radiopharmaceuticals for targeted imaging and therapy of LHRH receptor-positive cancers. Researchers and drug development professionals can use this information as a foundation for their own studies, with the understanding that optimization of specific parameters will be necessary to achieve the best results.
References
- 1. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 99mTc-LHRH in tumor receptor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-based radiotracer targeting LHRH as novel prostate cancer imaging agent | BioWorld [bioworld.com]
- 14. Preclinical evaluation of new GnRH-I receptor radionuclide therapy with 177 Lu-peptide tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application of (Trp6)-LHRH in Reproductive Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trp6)-LHRH, also known as Triptorelin, is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH). By substituting the glycine (B1666218) at position 6 with a D-tryptophan, its resistance to degradation is significantly increased, resulting in a longer half-life and greater biological activity compared to the native hormone. This superagonist initially stimulates the pituitary gonadotrophs to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to the downregulation of GnRH receptors, causing a profound and reversible suppression of gonadotropin secretion and, consequently, gonadal steroidogenesis. This paradoxical effect makes this compound a valuable tool in reproductive biology research for a wide range of applications, from studying the hypothalamic-pituitary-gonadal (HPG) axis to developing novel therapeutic strategies for hormone-dependent conditions.
Mechanism of Action
This compound exerts its effects by binding to GnRH receptors on the anterior pituitary gland. The initial binding mimics the natural pulsatile release of GnRH, leading to an acute stimulation of LH and FSH secretion, often referred to as the "flare-up" effect. This is followed by receptor desensitization and internalization due to chronic receptor occupancy. The sustained presence of the agonist uncouples the receptor from its downstream signaling pathways, primarily the Gq/11 protein pathway, which in turn inhibits the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation, resulting in the suppression of gonadotropin synthesis and release.[1] This state of pituitary desensitization effectively creates a transient and reversible state of medical castration.[2]
Beyond its effects on the pituitary, research has shown that GnRH receptors are also present on various extrapituitary tissues, including prostate, breast, and ovarian cancer cells.[3] this compound can directly bind to these receptors, potentially inducing anti-proliferative and apoptotic effects, suggesting a direct anti-tumor action independent of its effects on the HPG axis.
Quantitative Data
The following table summarizes key quantitative parameters of this compound and related analogs from various research studies.
| Parameter | Value | Species/Cell Line | Application/Context |
| Binding Affinity (Kd) | 6.55 ± 0.4 nM | Human prostate cancers | Receptor binding in tumor tissue[4] |
| Effective Dose (ED50) | 0.3 nM | Rat pituitaries (in vitro) | Stimulation of LH and FSH release (for a related analog, des-gly10 (D-ala6) LHRH)[5] |
| In Vivo Dose (Human) | 100 µg daily | Male transsexual subjects | Suppression of androgen production[6] |
| In Vivo Dose (Human) | 3.75 mg (long-acting) | Medically assisted conception | Pituitary desensitization[7] |
| In Vivo Dose (Rat) | 50 µg (s.c.) | Rats | Pretreatment for in vitro pituitary cell perifusion[8] |
| In Vitro Concentration | 0.001 - 1 nM | Isolated rat pituitary cells | Studying pulsatile secretion of LH and prolactin[9] |
Experimental Protocols
In Vitro Pituitary Cell Culture and Stimulation
Objective: To study the direct effects of this compound on gonadotropin release from primary pituitary cells.
Materials:
-
Anterior pituitaries from adult male rats
-
Enzyme dispersion solution (e.g., collagenase, hyaluronidase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well cell culture plates
-
ELISA kits for rat LH and FSH
Protocol:
-
Aseptically remove anterior pituitaries from euthanized rats and place them in cold culture medium.
-
Mince the tissue and incubate with the enzyme dispersion solution at 37°C with gentle agitation to obtain a single-cell suspension.
-
Wash the cells with culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well plates at a density of approximately 2 x 10^5 cells/well and allow them to attach for 48-72 hours.
-
After attachment, replace the medium with serum-free medium and incubate for a few hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control.
-
Incubate for a defined period (e.g., 4 hours for acute stimulation studies).
-
Collect the supernatant for hormone analysis.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
In Vivo Model of Pituitary Desensitization in Rats
Objective: To induce a state of pituitary desensitization in rats for subsequent physiological or pharmacological studies.
Materials:
-
Adult female rats
-
This compound (long-acting formulation or for daily injection)
-
Saline solution (vehicle control)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Hormone assay kits (e.g., for LH, estradiol)
Protocol:
-
Acclimatize adult female rats to the housing conditions for at least one week.
-
Divide the rats into a treatment group and a control group.
-
For the treatment group, administer this compound. A common protocol involves daily subcutaneous injections of 5-10 µ g/rat or a single injection of a long-acting formulation.
-
The control group receives daily injections of saline.
-
Continue the treatment for a period sufficient to induce desensitization (typically 1-2 weeks).
-
Collect blood samples at baseline and at regular intervals during the treatment period via tail vein or saphenous vein.
-
At the end of the treatment period, collect a final blood sample and euthanize the animals for tissue collection (e.g., pituitary, ovaries) if required.
-
Process the blood samples to obtain plasma or serum.
-
Measure the concentrations of LH and estradiol (B170435) using appropriate assays to confirm the suppression of the HPG axis.
Assessment of Pituitary Desensitization via GnRH Challenge Test
Objective: To quantitatively assess the degree of pituitary desensitization following chronic treatment with a GnRH agonist.[10]
Protocol:
-
Following a period of chronic treatment with this compound as described in the previous protocol, administer a bolus injection of native GnRH (e.g., 100 µg intravenously).[10]
-
Collect blood samples at baseline (before the GnRH challenge) and at multiple time points after the challenge (e.g., 15, 30, 60, and 90 minutes).
-
Measure the LH and FSH concentrations in the collected plasma or serum samples.
-
Compare the gonadotropin response to the GnRH challenge in the this compound treated group to that of the control group. A blunted or absent LH and FSH surge in the treated group indicates pituitary desensitization.
Visualizations
Caption: Signaling pathway of this compound in pituitary gonadotrophs.
Caption: Workflow for an in vivo pituitary desensitization study.
References
- 1. drugs.com [drugs.com]
- 2. Pituitary suppression with a GnRHa short protocol in an alternate day schedule associated with rhCG microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High incidence of receptors for luteinizing hormone-releasing hormone (LHRH) and LHRH receptor gene expression in human prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic pattern of follicle stimulating and luteinizing hormone responses to gonadotropin-releasing hormone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective randomized study of D-Trp6-LHRH versus buserelin in long desensitization protocols for medically assisted conception cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pulse frequency and amplitude of D-Trp6-luteinizing hormone-releasing hormone on the pulsatile secretion of prolactin and LH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (Trp6)-LHRH to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive biology, oncology, and neuroscience research. Its administration to murine models allows for the investigation of the hypothalamic-pituitary-gonadal (HPG) axis, the development of novel cancer therapies, and the exploration of GnRH's role in behavior.[1][2][3] These application notes provide detailed protocols for the preparation and administration of this compound to mice via subcutaneous and intraperitoneal routes, ensuring reproducibility and adherence to best practices in animal research.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound and other LHRH agonists to mice, providing a comparative overview of dosages, administration routes, and observed effects.
Table 1: this compound Administration and Effects in Mice
| Administration Route | Dosage | Dosing Frequency | Mouse Strain | Observed Effects | Reference(s) |
| Subcutaneous (SC) | 10 µg/kg | Single dose | Male | Analgesic effects, decreased open-field activity.[3] | [3] |
| Subcutaneous (SC) | 100 µg/kg | Single dose | Male | Inhibition of ambulation, analgesia.[1] | [1] |
| Subcutaneous (SC) | 100 - 1000 µg/kg | Single dose | Male | Increased latencies of picrotoxin-induced seizures, inhibited apomorphine-induced cage climbing, cataleptogenic effect.[3] | [3] |
| Microcapsules (SC) | 2.5 µ g/day | Every 30 days for 5 months | Female | Reduced ovary and uterus weights, decreased LH and oestradiol levels, atretic follicles.[2] | [2] |
Table 2: General LHRH Agonist Administration and Effects in Mice
| Agonist | Administration Route | Dosage | Dosing Frequency | Mouse Strain | Observed Effects | Reference(s) |
| Leuprolide | Daily Injection | 20 µ g/day | Daily for 6 weeks | C57BL/6J | Increased locomotion in males, increased despair-like behavior in females. | [4] |
| GnRH Agonist | Intraperitoneal (IP) | 8 mg (single dose) | Single dose | Female | Improved pregnancy outcome in adenomyosis model. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol details the reconstitution and preparation of lyophilized this compound for in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Reconstitution: Aseptically add the required volume of sterile saline to the vial to achieve the desired stock concentration. A common starting concentration is 1 mg/mL, but this may be adjusted based on the experimental design.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking or vortexing, which can cause peptide degradation.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use (up to one week), the solution can be stored at 4°C.
Protocol 2: Subcutaneous (SC) Administration of this compound
Subcutaneous injection is a common and minimally invasive method for administering substances to mice.
Materials:
-
Prepared this compound solution
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the scruff of the neck and back. This will create a "tent" of skin.
-
Site Preparation: While not always mandatory, wiping the injection site with a 70% ethanol swab is good practice.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the base of the tented skin, parallel to the mouse's back.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If no blood appears in the syringe hub, proceed with the injection.
-
Injection: Slowly and steadily depress the plunger to administer the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions, such as swelling or signs of distress.
Protocol 3: Intraperitoneal (IP) Administration of this compound
Intraperitoneal injections allow for rapid absorption of the compound into the systemic circulation.
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Securely restrain the mouse with one hand, exposing the abdomen. The mouse should be tilted slightly with its head downwards to move the abdominal organs away from the injection site.
-
Site Identification: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 10-20 degree angle into the abdominal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not punctured the bladder (aspirating urine) or intestines (aspirating yellowish-brown fluid). If any fluid is aspirated, discard the syringe and prepare a new one.
-
Injection: If aspiration is clear, inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe the mouse for any signs of discomfort or adverse effects.
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: (Trp6)-LHRH Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Trp6)-LHRH in solution.
Troubleshooting Guides
Issue 1: Peptide Precipitation or Cloudiness Upon Dissolution
Possible Cause: The peptide has low solubility in the chosen solvent or buffer, or the concentration is too high.
Troubleshooting Steps:
-
Review Solvent Choice: For hydrophobic peptides like this compound, initial dissolution in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) is recommended, followed by dropwise addition of the aqueous buffer while vortexing.
-
Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Lower Concentration: Attempt to dissolve the peptide at a lower concentration.
Issue 2: Loss of Peptide Potency or Activity Over Time
Possible Cause: Chemical degradation of the peptide.
Troubleshooting Steps:
-
Control pH and Buffer: this compound (Triptorelin) exhibits maximum stability at a pH of approximately 5.0. Acetate (B1210297) buffers are recommended over phosphate (B84403) buffers, as phosphate can catalyze degradation.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, refrigeration at 2-8°C is suitable for short-term storage. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Photodegradation can occur. Store solutions in amber vials or protect them from light.
-
Use Stabilizers: The addition of stabilizers like mannitol (B672) can improve the long-term stability of the peptide in solution.
Issue 3: Formation of Aggregates or Fibrils
Possible Cause: The peptide is self-associating and forming insoluble aggregates.
Troubleshooting Steps:
-
Optimize Storage Conditions: Aggregation can be influenced by temperature, pH, and peptide concentration. Store at the lowest effective concentration and at the recommended temperature and pH.
-
Incorporate Stabilizing Excipients: Sugars (e.g., mannitol, sucrose) or polyols can act as cryoprotectants and lyoprotectants, reducing aggregation during freezing and storage.
-
Analytical Characterization: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC-HPLC) to monitor for the presence of aggregates.
Quantitative Stability Data
The stability of this compound (Triptorelin) is influenced by several factors. The following table summarizes key quantitative data on its stability in aqueous solutions.
| Parameter | Condition | Result | Reference |
| pH | pH ~5.0 | Maximum stability | [1] |
| Acidic Solution | Deamidation | [2] | |
| pH 5-6 | Hydrolysis at N-terminal side of 4Serine | [2] | |
| pH > 7 | 4Serine epimerization | [2] | |
| Temperature | 20°C (in 0.1 M acetate, pH 5.0, with 3% mannitol) | Predicted t90% of 7.7 years | [1] |
| Buffer | Acetate | Favorable for stability | [1] |
| Phosphate | Catalyzes higher degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and degradation of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient appropriate for separating degradation products from the main peak (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acetonitrile if needed for solubility).
-
Dilute the stock solution with the appropriate buffer or solution to be tested to the desired concentration.
-
For forced degradation studies, incubate the peptide solution under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) before analysis.
4. Data Analysis:
-
Integrate the peak areas of the main this compound peak and any degradation product peaks.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Peak purity can be assessed using a photodiode array (PDA) detector.
Protocol 2: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to detect the presence of aggregates in a this compound solution.
1. Materials and Reagents:
-
This compound solution
-
Buffer for dilution (must be filtered through a 0.2 µm filter)
-
Low-volume cuvette
2. Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
3. Measurement:
-
Filter the peptide solution through a 0.2 µm filter to remove dust and extraneous particles.
-
Measure a buffer-only control to establish a baseline.
-
Place the cuvette containing the peptide sample into the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement.
4. Data Analysis:
-
Analyze the size distribution of particles in the solution.
-
A monomodal peak at the expected hydrodynamic radius of the monomeric peptide indicates a lack of aggregation.
-
The presence of larger species or multiple peaks suggests the formation of oligomers or larger aggregates.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy after storage at 4°C. What should I do?
A1: Cloudiness indicates precipitation or aggregation. This could be due to the peptide concentration being too high for its solubility at that temperature and pH, or the pH may have shifted. First, try to gently warm the solution to room temperature to see if it redissolves. If not, you may need to centrifuge the solution and use the supernatant, after determining its concentration. For future preparations, consider using a lower concentration, adjusting the pH to around 5.0, or adding a cryoprotectant like mannitol.
Q2: What are the primary degradation pathways for this compound in aqueous solution?
A2: The main degradation pathways are pH-dependent. In acidic solutions (pH < 5), deamidation can occur. In the pH range of 5-6, hydrolysis on the N-terminal side of the serine at position 4 is a key pathway. At pH values above 7, epimerization of the serine at position 4 is a major degradation route.[2]
Q3: How can I identify the degradation products in my this compound sample?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying degradation products.[3][4] By comparing the mass-to-charge ratio of the degradation peaks with the parent peptide, you can determine the nature of the chemical modification (e.g., deamidation results in a +1 Da mass shift).
Q4: Can I use a phosphate buffer to prepare my this compound solution?
A4: It is not recommended. Studies have shown that phosphate buffers can catalyze the degradation of triptorelin (B344507), leading to lower stability compared to acetate buffers.[1] An acetate buffer at pH 5.0 is the preferred choice for enhanced stability.
Q5: How can I prevent my this compound from aggregating during freeze-thaw cycles?
A5: To minimize aggregation, it is best to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Additionally, incorporating cryoprotectants such as mannitol or sucrose (B13894) into your solution before freezing can help stabilize the peptide and reduce aggregation.
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling the Photochemical-Induced Degradation of Rat Growth Hormone with Extreme Ultra-pressure Chromatography-Mass Spectrometry Utilizing Meter-Long Microcapillary Columns Packed with Sub-2-μm Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: (Trp6)-LHRH Experimental Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Trp6)-LHRH. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of this compound in your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), a key regulator of the reproductive system. The substitution of a D-tryptophan at position 6 makes it more resistant to enzymatic degradation compared to the native LHRH. However, like all peptides, it is still susceptible to degradation in experimental settings, which can lead to a loss of biological activity and inconsistent results. Key degradation pathways include enzymatic cleavage, hydrolysis, deamidation, and oxidation.
Q2: What are the primary causes of this compound degradation in experiments?
A2: The primary causes of degradation are:
-
Enzymatic Degradation: Proteases present in biological samples (e.g., cell culture media containing serum, tissue homogenates) can cleave the peptide bonds of this compound.
-
pH Instability: Extreme pH conditions can lead to hydrolysis of peptide bonds. Generally, a slightly acidic to neutral pH is optimal for peptide stability.
-
Temperature Fluctuations: Higher temperatures accelerate the rate of all chemical degradation reactions. Repeated freeze-thaw cycles can also physically damage the peptide structure.
-
Oxidation: Certain amino acid residues, like tryptophan, are susceptible to oxidation, especially when exposed to atmospheric oxygen in solution.
-
Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, reducing the effective concentration in your experiment.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Long-term storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[1][2]
-
Stock solutions: Once reconstituted, aliquot the stock solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[1][3]
-
Working solutions: It is best to prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no biological activity | Peptide degradation due to enzymatic activity. | • Add a broad-spectrum protease inhibitor cocktail to your experimental buffer or cell culture medium. • If using serum-containing media, consider reducing the serum concentration or using serum-free media if your experiment allows. • Minimize the incubation time of the peptide with the biological sample where possible. |
| Incorrect peptide concentration due to adsorption. | • Use low-protein-binding microcentrifuge tubes and pipette tips. • Pre-treat labware with a solution of a non-interfering protein like bovine serum albumin (BSA) to block non-specific binding sites. | |
| Inconsistent results between experiments | Variable peptide degradation due to inconsistent handling. | • Strictly adhere to aliquoting your stock solution to ensure a consistent starting concentration for each experiment.[1] • Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[1] • Ensure consistent incubation times and temperatures across all experiments. |
| pH drift in the experimental buffer. | • Use a stable buffer system with a pKa close to the desired pH of your experiment. • Monitor the pH of your buffers regularly. | |
| Precipitate forms when peptide is added to buffer/media | Poor peptide solubility at the working pH or concentration. | • Review the solubilization protocol for your specific peptide. You may need to dissolve it in a small amount of an organic solvent like DMSO before diluting it in your aqueous buffer. • Perform a solubility test at different pH values to determine the optimal buffer for your peptide. • Filter the working solution through a 0.22 µm sterile filter before adding it to your experiment to remove any pre-existing aggregates.[1] |
Data on this compound Stability
The following tables summarize quantitative data on the stability of LHRH analogs under various conditions.
Table 1: Effect of Temperature on this compound Stability
| Temperature | Incubation Time | % Degradation (Estimated) | Reference |
| 4°C | 8 days | < 5% | [4] |
| 37°C | 10 weeks | < 10% (for LHRH) | [5] |
| 60°C | 5 days | Not detectable by HPLC | [4] |
Table 2: Effect of pH on Peptide Stability (General)
| pH Range | Stability | Notes |
| 3-6 | Generally more stable | Reduced rates of deamidation and oxidation. |
| 7-8 | Moderately stable | Risk of deamidation and oxidation increases. |
| > 8 | Less stable | Significantly increased risk of deamidation and oxidation.[2] |
Table 3: Half-life of LHRH Analogs in Biological Matrices
| Analog | Matrix | Half-life | Reference |
| LHRH | Human Plasma | 2-4 minutes | [6] |
| (D-Trp6)-LHRH | Human Plasma | ~7.6 hours | [6] |
| Glycosylated this compound | Rat Liver Homogenate | 47 minutes | [3] |
Experimental Protocols
Protocol for Assessing this compound Degradation using HPLC
This protocol outlines a general method for quantifying the degradation of this compound in a given experimental buffer or medium.
1. Sample Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Dilute the stock solution to the final working concentration in your experimental buffer (e.g., phosphate (B84403) buffer, citrate (B86180) buffer, or cell culture medium) with and without the addition of a protease inhibitor cocktail. c. Prepare separate samples for each time point you wish to analyze (e.g., 0, 1, 2, 4, 8, 24 hours). d. Incubate the samples at the desired experimental temperature (e.g., 37°C). e. At each time point, take an aliquot of the sample and stop the degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. e. Flow Rate: 1 mL/min. f. Detection: UV absorbance at 220 nm or 280 nm. g. Injection Volume: 20 µL.
3. Data Analysis: a. Integrate the peak area of the intact this compound at each time point. b. Calculate the percentage of remaining peptide at each time point relative to the T=0 sample. c. Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Visualizations
LHRH Receptor Signaling Pathway
Caption: LHRH receptor signaling pathway in gonadotropic cells.
Experimental Workflow for this compound Degradation Assay
Caption: Workflow for assessing this compound degradation via HPLC.
References
Technical Support Center: Optimizing (Trp6)-LHRH Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (Trp6)-LHRH for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Triptorelin, is a potent synthetic agonist analog of the gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors (GnRHR) on the surface of cells, such as pituitary gonadotropes and various cancer cells (e.g., prostate, breast, ovarian).[1] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2] However, continuous or prolonged exposure to high concentrations of this compound leads to the downregulation of GnRH receptors and desensitization of the pituitary cells, ultimately suppressing the production of sex steroids.[1] In cancer cells expressing GnRH receptors, this compound can also have direct anti-proliferative effects.[1]
Q2: Which cell lines are suitable for this compound assays?
The choice of cell line depends on the research question. For studying effects on the reproductive axis, pituitary cell lines are appropriate. For oncology research, various cancer cell lines that express GnRH receptors are commonly used, including:
-
Prostate Cancer: LNCaP, DU 145[1]
-
Breast Cancer: MCF-7, MDA-MB-231
-
Ovarian Cancer
-
Endometrial Cancer
It is crucial to confirm the expression of GnRH receptors in your chosen cell line before starting experiments.
Q3: What is the typical effective concentration range for this compound in vitro?
The optimal concentration of this compound is highly dependent on the cell line, the specific assay, and the desired outcome (stimulation vs. inhibition/downregulation). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. However, based on available literature, a broad range can be suggested for initial experiments.
Q4: What are the key signaling pathways activated by this compound?
This compound acts through the GnRH receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events lead to downstream cellular responses, such as hormone secretion or changes in gene expression.
This compound Signaling Pathway
Caption: this compound signaling cascade via the GnRH receptor.
Troubleshooting Guides
Issue 1: No or low response to this compound treatment.
| Possible Cause | Recommended Solution |
| Cell line does not express GnRH receptors. | Confirm GnRH receptor expression using RT-PCR, Western blot, or immunocytochemistry. |
| Incorrect this compound concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to determine the optimal concentration. |
| Degraded this compound. | Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). Use freshly prepared dilutions for each experiment. |
| Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and have high viability. Avoid using cells that are over-confluent. |
| Assay sensitivity is too low. | Optimize assay parameters, such as incubation time, substrate concentration (for enzymatic assays), or detector settings on the plate reader. |
Issue 2: High background signal or variability between wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a uniform single-cell suspension before plating. Pipette carefully and avoid disturbing the plate after seeding to prevent cells from clumping in the center or at the edges of the wells. |
| Edge effects in microplates. | To minimize evaporation, do not use the outer wells of the plate. Instead, fill them with sterile PBS or culture medium. |
| Reagent precipitation. | Ensure all reagents are fully dissolved and at the correct temperature before adding to the cells. |
| Contamination. | Regularly check for microbial contamination in cell cultures. |
Issue 3: Unexpected inhibitory effect at high concentrations.
| Possible Cause | Recommended Solution |
| Receptor downregulation/desensitization. | This is an expected pharmacological effect of prolonged or high-concentration agonist treatment.[1] Consider shorter incubation times if you want to observe the initial stimulatory effect. |
| Cell toxicity. | At very high concentrations, the peptide or the solvent (e.g., DMSO) may become toxic to the cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound assays.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and assay type. A dose-response curve is essential to determine the EC₅₀ or IC₅₀ in your specific system.
Table 1: Illustrative Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Typical Concentration Range | Expected Effect |
| Luciferase Reporter Assay | GnRHR-expressing cells | 10⁻¹² M to 10⁻⁷ M | Dose-dependent increase in luciferase activity[3] |
| Calcium Flux Assay | GnRHR-expressing cells | 10⁻¹⁰ M to 10⁻⁶ M | Dose-dependent increase in intracellular calcium |
| Cell Proliferation Assay | Prostate Cancer Cells (e.g., LNCaP) | 10⁻⁹ M to 10⁻⁶ M | Inhibition of proliferation with chronic treatment |
| Hormone Secretion (LH/FSH) | Pituitary Cells | 10⁻¹⁰ M to 10⁻⁷ M | Initial stimulation, followed by inhibition |
Note: These are starting ranges. The optimal concentration must be determined empirically.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for GnRH Receptor Activation
This protocol is adapted for a 96-well plate format and assumes the use of a cell line stably or transiently expressing the GnRH receptor and a luciferase reporter gene linked to a responsive element (e.g., c-fos promoter).[4]
Materials:
-
GnRHR-expressing cells with a luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation (Optional): To reduce background signaling, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the appropriate assay medium. A typical final concentration range to test would be 10⁻¹² M to 10⁻⁷ M. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 4-6 hours for transcriptional activation) at 37°C, 5% CO₂.
-
Cell Lysis: Wash the cells once with PBS. Add the passive lysis buffer provided in the luciferase assay kit to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Add the luciferase assay substrate to each well according to the manufacturer's protocol.
-
Immediately measure the luminescence using a plate luminometer.
-
If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) and measure the luminescence of the control reporter.[5]
-
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal (if applicable). Plot the normalized luminescence against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Calcium Flux Assay
This protocol describes measuring changes in intracellular calcium using a fluorescent indicator like Fluo-4 AM in a 96-well format.
Materials:
-
GnRHR-expressing cells
-
Cell culture medium
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow overnight to achieve 80-90% confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 1-5 µM) and probenecid (optional, ~2.5 mM) in assay buffer.
-
Remove the growth medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.[6]
-
-
Wash: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4). Record a stable baseline fluorescence for 15-30 seconds.
-
Compound Addition and Measurement:
-
Using the instrument's injector, add the desired concentration of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence (F - F₀) or the ratio (F/F₀) is plotted against time. The peak fluorescence response is then plotted against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Experimental Workflow for Optimizing this compound Concentration
Caption: A general workflow for optimizing this compound concentration.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (Trp6)-LHRH In Vivo Delivery
Welcome to the technical support center for the in vivo delivery of (Trp6)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo research?
This compound, also known as Triptorelin, is a synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH). The substitution of glycine (B1666218) at position 6 with D-tryptophan results in a higher binding affinity for the GnRH receptor and a longer plasma half-life compared to native LHRH.[1] This enhanced potency and prolonged activity make it a valuable tool in various research areas, particularly in oncology and reproductive medicine, for studying the effects of sustained GnRH receptor activation.
Q2: What are the primary challenges associated with the in vivo delivery of this compound?
The main challenges with in vivo delivery of this compound and other peptides include:
-
Low Bioavailability: When administered orally, peptides are susceptible to degradation in the gastrointestinal tract, leading to poor absorption.
-
Rapid Enzymatic Degradation: Peptidases in the body can quickly break down this compound, reducing its therapeutic window.
-
Short Half-Life: Although more stable than native LHRH, this compound still has a relatively short half-life, necessitating frequent administration or specialized formulations for sustained effects.
-
Initial Testosterone (B1683101) Surge: As a GnRH agonist, initial administration can cause a transient increase in luteinizing hormone (LH) and testosterone levels, which may be undesirable in certain experimental models.[2]
Q3: What are the common routes of administration for this compound in preclinical studies?
In preclinical research, the most common routes of administration for this compound are parenteral to bypass gastrointestinal degradation. These include:
-
Subcutaneous (SC) injection: This is a widely used method for both solution and depot formulations.
-
Intramuscular (IM) injection: Often used for sustained-release depot formulations like microcapsules.
-
Intravenous (IV) injection: Typically used for pharmacokinetic studies to achieve immediate and complete bioavailability.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect
Q: I am not observing the expected biological effect after administering this compound. What could be the issue?
Possible Causes and Solutions:
-
Peptide Integrity:
-
Problem: The peptide may have degraded due to improper storage or handling.
-
Solution: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and protected from moisture. Reconstitute the peptide in a sterile, appropriate buffer immediately before use and avoid repeated freeze-thaw cycles.
-
-
Formulation Issues:
-
Problem: The peptide may not be fully solubilized or may have aggregated.
-
Solution: Verify the solubility of your specific this compound salt. Use recommended solvents or buffers for reconstitution. Visually inspect the solution for any precipitation or cloudiness.
-
-
Incorrect Dosing:
-
Problem: The administered dose may be too low to elicit a response.
-
Solution: Review the literature for effective dose ranges in your specific animal model and for the intended biological effect. Perform a dose-response study to determine the optimal dose for your experimental conditions.
-
-
Administration Technique:
-
Problem: Improper injection technique can lead to incomplete delivery or leakage.
-
Solution: Ensure proper restraint of the animal and use the correct needle size and injection angle for the chosen route (SC or IM). For SC injections, lift the skin to form a tent and inject into the subcutaneous space. For IM injections, ensure the needle penetrates the muscle tissue.
-
-
Biological Variability:
-
Problem: Animal-to-animal variability in metabolism and response can lead to inconsistent results.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that all animals are of a similar age, weight, and health status.
-
Issue 2: Rapid Loss of Effect
Q: I see an initial effect of this compound, but it diminishes much faster than expected. Why is this happening?
Possible Causes and Solutions:
-
Rapid Clearance:
-
Problem: The peptide is being cleared from circulation too quickly for the desired experimental duration.
-
Solution: Consider using a sustained-release formulation, such as biodegradable microcapsules or hydrogels. These formulations are designed to release the peptide over an extended period, maintaining therapeutic concentrations.
-
-
Enzymatic Degradation:
-
Problem: this compound is being degraded by peptidases in vivo. While more resistant than native LHRH, it is still susceptible to degradation.
-
Solution: Co-administration with peptidase inhibitors can be explored, although this can introduce confounding variables. The most common solution is to use a protective delivery system like a depot formulation.
-
Issue 3: Unexpected Side Effects
Q: I am observing adverse effects in my research animals, such as injection site reactions or signs of distress. What should I do?
Possible Causes and Solutions:
-
Injection Site Reactions:
-
Problem: Redness, swelling, or inflammation at the injection site can occur, particularly with depot formulations or certain vehicles.
-
Solution: Ensure the injection volume is appropriate for the site and animal size. Rotate injection sites if multiple administrations are required. Use high-quality, sterile reagents and follow aseptic techniques. If using a depot formulation, ensure it is properly suspended to avoid large aggregates.
-
-
Hormonal Flare-Up:
-
Problem: The initial surge in testosterone following the first administration of a GnRH agonist can cause a temporary "flare" of hormone-dependent conditions.
-
Solution: In clinical settings, an anti-androgen is often co-administered for the first few weeks of treatment to block the effects of this testosterone surge.[2] This approach can be adapted for preclinical models if the initial flare is a concern.
-
-
Systemic Side Effects:
-
Problem: High doses or prolonged treatment can lead to systemic side effects associated with hypogonadism, such as weight gain or changes in bone density.
-
Solution: Use the minimum effective dose required to achieve the desired biological outcome. Monitor the animals closely for any signs of adverse effects and consult with a veterinarian.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different LHRH Analog Formulations
| Formulation | LHRH Analog | Route of Administration | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Reference |
| Leuprolide Acetate (1-month depot) | Leuprolide | IM | 1.0 ± 0.4 | 27 ± 4.9 | - | - | [3] |
| Leuprolide Acetate (1-month depot) | Leuprolide | SC | 2.1 ± 0.8 | 19 ± 8.0 | - | - | [4] |
| Leuprolide Acetate (3-month depot) | Leuprolide | SC | 3 | 20.8 | - | - | [3] |
| This compound (Solution) | Triptorelin | - | - | - | 7.6 | - | [1] |
| Native LHRH (Solution) | LHRH | - | - | - | 0.03 - 0.07 | - | [1] |
Note: Data for different LHRH analogs are presented to provide a comparative overview. Specific values for this compound may vary depending on the specific formulation and experimental model.
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous (SC) Injection of this compound Solution
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free saline or a buffer recommended by the manufacturer to the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously to avoid aggregation.
-
Dilute the stock solution to the final injection concentration with sterile saline or buffer immediately before use.
-
-
Animal Handling and Injection:
-
Properly restrain the animal (e.g., mouse or rat).
-
Identify the injection site, typically the loose skin over the back or flank.
-
Clean the injection site with a 70% ethanol (B145695) wipe.
-
Grasp the skin and lift it to form a "tent."
-
Insert a sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Preparation of this compound Loaded PLGA Microcapsules (Double Emulsion Solvent Evaporation Method)
-
Primary Emulsion (w/o):
-
Dissolve a known amount of this compound in an aqueous solution (e.g., distilled water or buffer). This will be the internal aqueous phase (w1).
-
Dissolve poly(lactic-co-glycolic acid) (PLGA) in a volatile organic solvent like dichloromethane (B109758) (DCM). This will be the oil phase (o).
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare a larger volume of an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA). This will be the external aqueous phase (w2).
-
Add the primary emulsion to the external aqueous phase under continuous stirring to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. This will cause the PLGA to precipitate and form solid microcapsules encapsulating the this compound.
-
-
Microcapsule Collection and Washing:
-
Collect the hardened microcapsules by centrifugation.
-
Wash the microcapsules several times with distilled water to remove residual PVA and unencapsulated peptide.
-
Lyophilize the washed microcapsules to obtain a dry powder.
-
-
Characterization:
-
Characterize the microcapsules for size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency before in vivo administration.
-
Visualizations
Caption: LHRH Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. Effects of an LHRH agonist analog upon sexual function in male dogs. Suppression, reversibility, and effect of testosterone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (Trp6)-LHRH Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the solubilization of (Trp6)-LHRH for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound difficult to dissolve in neutral water?
A1: The solubility of a peptide is largely determined by its amino acid composition. This compound is an analogue of Luteinizing Hormone-Releasing Hormone (LHRH) containing a tryptophan residue at position 6. Tryptophan is a hydrophobic amino acid, and its presence increases the overall hydrophobicity of the peptide, making it less soluble in neutral aqueous solutions.[1] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[2]
Q2: What is the best initial solvent to try for dissolving this compound?
A2: As a general rule, the first solvent to test should be sterile, distilled water.[3] Because this compound has a net positive charge (it is a basic peptide), if it does not dissolve in water, the next step should be to try a dilute acidic solution, such as 10% acetic acid.[1][3]
Q3: When should I consider using an organic solvent like DMSO?
A3: If the peptide remains insoluble in aqueous acidic solutions, or if you require a highly concentrated stock solution, organic solvents are recommended.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its powerful solubilizing properties and relatively low toxicity in biological assays.[2] It is recommended to first dissolve the peptide completely in a minimal amount of 100% DMSO and then slowly dilute it dropwise into your aqueous buffer with vigorous stirring.[5][6]
Q4: Are there any physical methods that can help dissolve the peptide?
A4: Yes. Gentle sonication in a water bath can help break up aggregates and aid dissolution.[1][2] You can perform short bursts of sonication (e.g., 3 sessions of 10 seconds) while keeping the sample on ice in between to prevent heating.[2] Gentle warming can also be helpful, but excessive heat should be avoided to prevent peptide degradation.[2][7]
Q5: How should I properly store this compound once it is in solution?
A5: To prevent degradation and repeated freeze-thaw cycles, peptide solutions should be divided into single-use aliquots and stored frozen at -20°C or preferably -80°C.[4][7]
Solubility Troubleshooting Guide
This section provides a systematic approach to overcoming common solubility challenges with this compound.
| Problem / Observation | Probable Cause | Recommended Solution & Action Steps |
| Lyophilized powder does not dissolve in sterile water. | High hydrophobicity of the peptide sequence. | Use an acidic solvent. this compound is a basic peptide. Try dissolving it in a small amount of 10% aqueous acetic acid, then dilute with sterile water to the desired concentration.[5][8] |
| Peptide dissolves in acid but precipitates when diluted with a neutral buffer. | The peptide is only soluble at a low pH. | Check the final pH of the solution. Ensure the final pH remains in the acidic range where the peptide is soluble. Alternatively, prepare a high-concentration stock in an organic solvent. |
| Peptide is insoluble in both water and dilute acid. | Strong hydrophobic interactions and potential for aggregation. | Use an organic solvent. Dissolve the peptide in a minimal volume of DMSO or DMF.[4] Then, slowly add this stock solution to your aqueous buffer while vortexing.[5] Note: For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[5] |
| My experiment is incompatible with DMSO or other organic solvents. | Assay sensitivity to organic solvents. | Consider alternative solvents or methods. You could try solvents like acetonitrile (B52724) (ACN) or isopropanol.[4] As a last resort for non-biological assays, denaturing agents like 6M Guanidine HCl can be used to disrupt aggregation.[3] |
Quantitative Data & Properties
While precise quantitative solubility data is highly dependent on the exact formulation and purity, the following tables provide general guidance.
Table 1: Estimated Physicochemical Properties of this compound (Based on the standard decapeptide sequence with Trp at position 6)
| Property | Estimated Value / Characteristic | Rationale |
| Sequence | pGlu-His-Trp-Ser-Tyr-Trp -Leu-Arg-Pro-Gly-NH₂ | LHRH analogue with Tryptophan at position 6. |
| Classification | Basic Peptide | The presence of Histidine (His) and Arginine (Arg) residues gives it a net positive charge at neutral pH.[5][8] |
| Net Charge at pH 7 | +2 | Based on +1 for Arg, +1 for His (can be partial), and neutral N/C termini.[8] |
| Hydrophobicity | High | Contains multiple hydrophobic residues (Trp, Leu, Pro).[1] |
Table 2: Recommended Solvents for this compound
| Solvent System | Use Case | Considerations |
| Sterile, Deionized Water | Initial attempt for low concentrations. | Often insufficient due to the peptide's hydrophobic nature. |
| 10% Acetic Acid in Water | Primary choice for aqueous solutions. | The acidic pH protonates residues, increasing polarity and solubility.[5] Suitable for many biological applications after dilution. |
| Dimethyl Sulfoxide (DMSO) | For preparing high-concentration stock solutions. | Dissolve completely in DMSO first before diluting into aqueous buffer.[6] Check experimental tolerance; keep final concentration low (<0.5%).[5] |
| Dimethylformamide (DMF) | Alternative to DMSO. | Use if the peptide contains residues like Cysteine or Methionine that can be oxidized by DMSO.[4] |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Solubility Testing
This protocol provides a systematic workflow for determining the optimal solvent for this compound.
Objective: To identify a suitable solvent and estimate the solubility of a small, non-critical amount of this compound.
Materials:
-
Lyophilized this compound (approx. 1 mg)[5]
-
Sterile, deionized water
-
10% aqueous acetic acid solution
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[2] Allow the vial to warm to room temperature.
-
Initial Test (Water): Add a small, defined volume of sterile water (e.g., 100 µL) to the vial to achieve a target concentration (e.g., 1 mg/mL). Vortex for 30 seconds. Observe if the solution is clear. If not, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator and sonicate for 3-5 minutes.[7] Check again for a clear solution. If the peptide remains insoluble, proceed to the next step.
-
Acidification: If insoluble in water, use a fresh, dry vial with another small amount of peptide. Add 10% acetic acid solution in a volume calculated to reach the target concentration. Vortex and sonicate as before. If the solution becomes clear, this is a suitable solvent system.
-
Organic Solvent Test: If the peptide is still insoluble, use a fresh vial. Add a minimal volume of 100% DMSO (e.g., 20-30 µL) to completely dissolve the peptide, which should result in a high-concentration stock.[4]
-
Aqueous Dilution: Once fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO stock while continuously vortexing. Observe for any signs of precipitation. If the solution remains clear, you have successfully solubilized the peptide.[5]
-
Documentation: Record the solvent system, final concentration, and any observations for future reference.
Visual Workflow for Troubleshooting Solubility
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Logical workflow for troubleshooting this compound solubility.
Mechanism of Action: GnRH Receptor Signaling
This compound functions as an agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor, which is a G-protein coupled receptor (GPCR).[9][10] Its binding initiates a well-characterized signaling cascade within pituitary gonadotroph cells.[11]
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. biocat.com [biocat.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding of (Trp6)-LHRH
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize non-specific binding (NSB) of (Trp6)-LHRH during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern in assays involving this compound?
Non-specific binding refers to the adherence of this compound to surfaces other than its specific biological target, the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. These surfaces can include microplate wells, filtration membranes, and other proteins present in the sample. High NSB is problematic because it generates a high background signal, which can obscure the true specific binding signal, leading to inaccurate and unreliable experimental results. This is a prevalent issue in sensitive immunoassays like ELISA and in radioligand binding studies.
Q2: What are the primary causes of high non-specific binding with this compound?
Several factors can contribute to elevated NSB in assays with this compound:
-
Inadequate Blocking: Insufficient or ineffective blocking of unoccupied sites on the assay surface.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence electrostatic and hydrophobic interactions that lead to NSB.
-
Peptide Characteristics: As a peptide, this compound possesses intrinsic properties, such as hydrophobicity and charge, that can promote non-specific interactions.
-
Reagent Quality: The purity and quality of the this compound peptide, antibodies, and other reagents can impact the level of non-specific binding.
Q3: What general strategies can be implemented to mitigate non-specific binding of this compound?
To minimize NSB, a multi-faceted approach is often necessary:
-
Optimize Blocking Agents: The selection and concentration of the blocking agent are critical for saturating non-specific binding sites.
-
Adjust Buffer Composition: Fine-tuning the pH and salt concentration of the assay buffer can significantly reduce unwanted interactions.
-
Incorporate Surfactants: The addition of non-ionic detergents can help to disrupt hydrophobic interactions.
-
Refine Washing Procedures: Implementing rigorous and consistent washing steps is crucial for removing unbound and non-specifically bound molecules.
Troubleshooting Guides
High Background Signal in this compound ELISA
Problem: Elevated signal in negative control wells, compromising the assay's dynamic range and sensitivity.
| Potential Cause | Recommended Troubleshooting Steps |
| Inadequate Blocking | - Evaluate Different Blocking Agents: Test a panel of blocking agents, including Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available protein-free blocking solutions.[1] - Optimize Blocking Concentration: Titrate the concentration of the chosen blocking agent, typically in the range of 1-5% for BSA or non-fat milk.[1][2] - Extend Incubation Time and Adjust Temperature: Increase the blocking incubation period (e.g., from 1 hour at room temperature to overnight at 4°C) to ensure complete surface coverage.[3] |
| Suboptimal Antibody Concentrations | - Titrate Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies that yield the best signal-to-noise ratio. |
| Ineffective Washing | - Increase the Number of Wash Cycles: Increase the number of washes from the standard 3 to 5 cycles.[4] - Ensure Adequate Wash Volume: Use a sufficient volume of wash buffer to completely cover the well surface during each wash. - Incorporate a Surfactant: Add a non-ionic detergent, such as 0.05% Tween-20, to the wash buffer to aid in the removal of non-specifically bound molecules.[2] |
| Antibody Cross-Reactivity | - Verify Antibody Specificity: Confirm that the antibodies are specific to this compound and do not exhibit cross-reactivity with other sample components or the blocking agent itself. |
High Non-specific Binding in this compound Radioligand Binding Assays
Problem: An unacceptably high signal is detected in the presence of a saturating concentration of an unlabeled competitor.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Blocking Strategy | - Pre-treat Filters: For filtration-based assays, pre-soak the filters in a solution containing a blocking agent like polyethyleneimine (PEI) or BSA to reduce radioligand adhesion.[5] - Utilize Low-Binding Plates: Employ microplates specifically designed for low protein binding to minimize surface interactions.[6] |
| Inappropriate Buffer Conditions | - Optimize Buffer pH: Empirically determine the optimal pH for specific binding, typically within a range of 7.2 to 7.6. - Adjust Ionic Strength: Increase the salt concentration (e.g., with NaCl) in the assay buffer to minimize non-specific electrostatic interactions. |
| Issues with the Radioligand | - Verify Radioligand Integrity: Ensure the high purity of the radiolabeled this compound and confirm that it has not undergone degradation.[5] - Optimize Radioligand Concentration: Use the lowest possible concentration of the radioligand that provides a robust specific signal, ideally at or below its dissociation constant (Kd).[5] |
| Insufficient Washing | - Use Ice-Cold Wash Buffer: Washing with ice-cold buffer helps to slow the dissociation of specifically bound ligand while effectively removing non-specifically bound radioligand.[6] - Increase Wash Volume and Repetitions: Enhance the efficiency of unbound radioligand removal by increasing both the volume and the number of washes.[6] |
Data Presentation
Comparison of Common Blocking Agents
The selection of an appropriate blocking agent is a critical step in minimizing non-specific binding. The following table provides a comparative overview of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Key Advantages | Important Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | - A single purified protein, which can lead to lower batch-to-batch variability. - Generally compatible with assays detecting phosphoproteins.[7] | - Higher cost compared to non-fat milk. - May be less effective than milk in certain applications.[8] |
| Non-Fat Dry Milk | 1-5% | - Cost-effective and widely available.[9] - Often a highly effective blocking agent.[8] | - Contains phosphoproteins (e.g., casein) that can interfere with the detection of phosphorylated targets.[7] - Contains endogenous biotin, which can interfere with avidin-biotin-based detection systems.[7] |
| Normal Serum (e.g., Goat, Horse) | 5-10% | - A complex mixture of proteins that can be highly effective in blocking non-specific sites. | - May contain endogenous antibodies that could cross-react with the primary or secondary antibodies used in the assay. |
| Fish Gelatin | 0.1-1% | - Lacks mammalian proteins, thereby reducing the potential for cross-reactivity with mammalian-derived antibodies. | - May not provide sufficient blocking in all assay formats. |
| Commercial Protein-Free Blockers | Varies | - Eliminates the risk of cross-reactivity associated with protein-based blockers. - Ideal for assays where protein interference is a significant concern. | - Generally more expensive than traditional blocking agents. |
Experimental Protocols
Protocol for Optimizing Blocking Agent Concentration
This workflow provides a systematic approach to determine the optimal concentration of a selected blocking agent for a this compound ELISA.
-
Preparation of Blocking Buffers: Prepare a serial dilution of the chosen blocking agent (e.g., 0.5%, 1%, 2%, 3%, 4%, and 5% w/v of BSA or non-fat dry milk) in the assay buffer.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the this compound capture antibody as per your established protocol.
-
Washing: Wash the plate with the designated wash buffer to remove any unbound capture antibody.
-
Application of Blocking Buffers: Add the different concentrations of the prepared blocking buffers to distinct sets of wells. It is important to include a "no block" control group for comparison. Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Thoroughly wash the wells to remove any excess blocking buffer.
-
Addition of Negative Control: Add a sample known to be negative for this compound to all wells.
-
ELISA Procedure: Proceed with the remaining steps of your ELISA protocol, including the addition of the detection antibody and substrate.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The optimal blocking agent concentration is the one that yields the lowest background signal in the negative control wells while not compromising the signal in positive control wells (which should be assessed in a parallel experiment).
Mandatory Visualization
LHRH Receptor Signaling Pathway
The binding of the LHRH agonist, this compound, to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs triggers a downstream signaling cascade. This activation of the Gq/11 protein leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[10][11] It is important to note that chronic stimulation with LHRH agonists leads to receptor downregulation and desensitization, a mechanism that is therapeutically exploited.[10] In certain cancer cell types, the LHRH receptor may couple to different signaling pathways, leading to anti-proliferative effects.[12]
Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.
Experimental Workflow for Optimizing Blocking Conditions
The following diagram illustrates a systematic workflow for the optimization of blocking conditions to minimize non-specific binding in assays involving this compound.
Caption: Systematic workflow for the optimization of blocking conditions.
References
- 1. biossusa.com [biossusa.com]
- 2. kisker-biotech.com [kisker-biotech.com]
- 3. hiyka.com [hiyka.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. leprev.ilsl.br [leprev.ilsl.br]
- 10. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in (Trp6)-LHRH experiments
Welcome to the technical support center for (Trp6)-LHRH experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during their work with this potent LHRH agonist.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I seeing a diminished or no response to this compound in my cell-based assays over time?
Answer:
This is a common issue often related to the phenomenon of receptor desensitization and downregulation, which is an inherent part of the mechanism of action for superactive LHRH agonists like this compound.[1][2][3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Receptor Desensitization | Continuous exposure to this compound leads to uncoupling of the LHRH receptor from its downstream signaling pathways (e.g., G-protein activation).[2][4] This is a rapid process that reduces cellular responsiveness. | Reduce the duration of agonist exposure in your experimental protocol. For signaling studies (e.g., calcium flux, IP3 accumulation), use short stimulation times (minutes). |
| Receptor Downregulation & Internalization | Prolonged agonist binding triggers the internalization of the receptor-ligand complex, removing receptors from the cell surface and thereby reducing the total number available for binding.[1][5][6][7] | Allow for a "washout" period where cells are incubated in agonist-free media to permit receptor recycling to the surface. Monitor receptor levels via radioligand binding or western blot. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines, including altered LHRH receptor expression or signaling fidelity. | Use low-passage number cells for all experiments. Regularly perform cell line authentication and check receptor expression levels. |
| Peptide Degradation | The this compound peptide may have degraded due to improper storage or handling. Peptides with tryptophan residues are particularly susceptible to oxidation.[8][9] | Confirm peptide integrity using HPLC or Mass Spectrometry. Always store lyophilized peptide at -20°C or -80°C, protected from light, and prepare fresh solutions from aliquots to avoid multiple freeze-thaw cycles.[9][10] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished cellular response.
Question 2: My in vivo experiments show an initial stimulation of LH/testosterone followed by a sharp decline, or paradoxical effects. Is this normal?
Answer:
Yes, this biphasic response is the expected pharmacological effect of this compound and other LHRH agonists.[3] Inconsistencies often arise from the timing of sample collection.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Initial Agonist "Flare" | The initial binding of this compound to pituitary LHRH receptors strongly stimulates the release of LH and FSH, leading to a transient surge in gonadal sex hormones.[3][11] | If your goal is hormonal suppression, disregard the initial flare and begin measurements after this phase (e.g., after 7-14 days of continuous treatment). If studying the flare, collect samples at early time points (e.g., 0, 2, 4, 24 hours post-injection). |
| Pituitary Desensitization | Following the initial flare, continuous stimulation leads to pituitary desensitization and downregulation of LHRH receptors, causing a profound and sustained suppression of gonadotropin and sex steroid levels.[2][3] | For suppression studies, ensure the dosing regimen (dose and frequency) is sufficient to maintain continuous receptor occupancy and desensitization. |
| Direct Extrapituitary Effects | LHRH receptors are found on various other tissues, including the gonads and certain tumors.[2][12] this compound can have direct effects on these tissues, which may seem paradoxical to its pituitary action.[12][13] | When interpreting results, consider both the indirect (pituitary-mediated) and potential direct effects of the agonist on your target tissue. Use hypophysectomized animal models to isolate direct effects.[12][13] |
| Assay Discrepancies | Different types of immunoassays (e.g., polyclonal RIA vs. monoclonal IRMA) may measure different forms of LH (e.g., bioactive vs. immunoreactive), leading to conflicting results during agonist treatment.[4] | Be consistent with the assay platform used throughout a study. If results are unexpected, consider using a different assay method to confirm findings. |
Question 3: I am observing high variability in my receptor binding assay results. What could be the cause?
Answer:
High variability in binding assays often points to issues with the experimental protocol, reagents, or data analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Peptide Solubility/Aggregation | Hydrophobic peptides can be difficult to dissolve or may aggregate in aqueous buffers, leading to inaccurate concentrations.[8] | Ensure the peptide is fully dissolved in the recommended solvent (e.g., DMSO, sterile water) before further dilution in assay buffer.[10] Use buffers containing a small amount of non-ionic detergent to prevent aggregation. |
| Inadequate Washing Steps | Insufficient washing can lead to high non-specific binding, increasing background noise and variability. | Optimize the number and duration of wash steps. Use ice-cold wash buffer to reduce the dissociation of specifically bound ligand. |
| Assay Incubation Time/Temp | The binding of this compound may not have reached equilibrium, or dissociation may be occurring if incubation times are too long. | Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium. Ensure a consistent temperature is maintained for all samples. |
| Improper Calculation | Errors in calculating net peptide content can lead to incorrect stock concentrations. Peptide preparations contain the peptide itself, counter-ions (like TFA), and water.[9] | Use the net peptide content provided by the manufacturer to calculate the exact concentration of the active peptide. If not provided, request this information. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for LHRH Receptor
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled LHRH analog for binding to cell membranes expressing the LHRH receptor.
-
Membrane Preparation:
-
Culture cells expressing the LHRH receptor (e.g., MCF-7, LNCaP, or transfected HEK293 cells) to ~90% confluency.
-
Wash cells with ice-cold PBS, scrape into a centrifuge tube, and pellet at 500 x g for 5 min.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge at 40,000 x g for 30 min at 4°C. Discard the supernatant.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
25 µL Assay Buffer (for Total Binding) or 25 µL high concentration of unlabeled ligand (e.g., 1 µM LHRH, for Non-Specific Binding).
-
25 µL of each this compound serial dilution.
-
25 µL of radiolabeled ligand (e.g., ¹²⁵I-[D-Trp⁶]-LHRH) at a final concentration near its Kd.
-
25 µL of cell membranes (e.g., 20-50 µg protein).
-
-
Incubate the plate at a set temperature (e.g., 4°C or 22°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in assay buffer.
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[2][10] Its primary action involves binding to LHRH receptors on pituitary gonadotroph cells.[3] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][11] However, due to its high potency and resistance to degradation, continuous administration leads to desensitization and downregulation of the receptors, ultimately causing a profound suppression of LH, FSH, and gonadal sex steroid production.[2][3]
Q: How should I properly store and handle my this compound peptide? A: Proper storage is critical to prevent degradation and ensure experimental reproducibility.[9]
-
Lyophilized Powder: Store at -20°C or preferably -80°C, protected from light.[10]
-
In Solution: It is best to prepare fresh solutions for each experiment. If you must store solutions, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[9][14] Some data suggests stability for up to 6 months at -80°C in a suitable solvent like DMSO.[10]
Q: My peptide is difficult to dissolve. What should I do? A: First, check the certificate of analysis for any specific instructions from the manufacturer. For many LHRH analogs, reconstitution in sterile, distilled water or a small amount of a solvent like DMSO is recommended.[10] If solubility issues persist, gentle vortexing or sonication may help. Avoid aggressive heating. For subsequent dilutions into aqueous buffers, ensure the final concentration of any organic solvent is compatible with your assay system.
Q: What cell lines are appropriate for this compound experiments? A: The choice of cell line depends on the research question. LHRH receptors are expressed in a variety of human cancer cell lines.
-
Prostate Cancer: LNCaP, DU 145[2]
-
Breast Cancer: MCF-7, MDA-MB-231[2]
-
Endometrial Cancer: HEC-1A, Ishikawa[2] It is crucial to verify LHRH receptor expression in your chosen cell line, as expression levels can vary.
Q: What signaling pathways are activated by this compound? A: The LHRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq/11. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses like hormone secretion.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of the rate of internalization of the agonist-receptor complex on the agonist-induced down-regulation of the lutropin/choriogonadotropin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Trp6)-LHRH Purity and Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and activity of (Trp6)-LHRH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are purity and activity assessment crucial?
A1: this compound is a synthetic agonist analog of Luteinizing Hormone-Releasing Hormone (LHRH). The substitution of glycine (B1666218) at position 6 with tryptophan results in a peptide with higher potency and a longer half-life than the native LHRH. Accurate assessment of its purity is essential to ensure that observed biological effects are attributable to the peptide itself and not to contaminants.[1] Activity assessment is critical to confirm that the peptide is biologically functional and can effectively bind to and activate its receptor.
Q2: What are the primary methods for assessing the purity of this compound?
A2: The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate the peptide from impurities, while MS is used to confirm the molecular weight of the peptide and identify any potential contaminants.[3][4][5][6]
Q3: What types of impurities can be present in a synthetic this compound sample?
A3: Synthetic peptide preparations can contain various impurities. These can include deletion sequences (missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage process.[1][7] Oxidation of tryptophan or methionine residues and aggregation of the peptide can also occur.
Q4: How is the biological activity of this compound typically determined?
A4: The biological activity of this compound is primarily assessed through in vitro cell-based assays that measure its ability to bind to and activate the LHRH receptor. Common methods include receptor binding assays, which determine the affinity of the peptide for its receptor, and functional assays that measure downstream signaling events, such as the release of luteinizing hormone (LH) from pituitary cells.[8][9][10]
Q5: What is the expected molecular weight of this compound?
A5: The molecular formula for this compound is C64H82N18O13, and its corresponding molecular weight is approximately 1311.45 g/mol .[11] This value is crucial for confirming the identity of the peptide via mass spectrometry.
Troubleshooting Guides
Purity Assessment: HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Column overloading. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Dead volume in the HPLC system.[12][13] | 1. Reduce the amount of sample injected. 2. Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated. 3. Flush the column with a strong solvent or replace the column if necessary.[14] 4. Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Split Peaks | 1. Incompletely filled sample loop. 2. Sample solvent incompatible with the mobile phase. 3. Clogged frit or column void. | 1. Ensure the sample loop is completely filled during injection. 2. Dissolve the sample in the mobile phase whenever possible. 3. Reverse flush the column at a low flow rate or replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a thorough needle wash protocol and inject a blank run between samples.[13] |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in flow rate.[12] | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a stable flow rate. |
Purity Assessment: Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Poor ionization of the peptide. 2. Inappropriate mass range scanned. 3. Sample concentration is too low. | 1. Optimize ionization source parameters (e.g., electrospray voltage). 2. Ensure the scan range includes the expected m/z of this compound. 3. Concentrate the sample or increase the amount injected. |
| Unexpected m/z Peaks | 1. Presence of impurities (e.g., deletion sequences, salt adducts). 2. In-source fragmentation of the peptide. 3. Contamination from solvents or sample handling. | 1. Analyze the sample with high-resolution MS to determine the elemental composition of the impurities. 2. Reduce the energy in the ionization source. 3. Use high-purity solvents and clean sample vials. |
| Broad Isotopic Distribution | 1. Overlapping isotopic patterns from multiple species. 2. High sample concentration leading to detector saturation. | 1. Improve chromatographic separation to isolate the target peptide. 2. Dilute the sample before analysis. |
Activity Assessment: Receptor Binding & Bioassays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Binding Affinity in Receptor Assay | 1. Degraded or inactive peptide. 2. Incorrect buffer composition or pH. 3. Problems with the radioligand. | 1. Verify the purity and integrity of the this compound sample by HPLC and MS. 2. Ensure the binding buffer is at the optimal pH and contains necessary components. 3. Check the quality and specific activity of the radiolabeled ligand. |
| High Non-Specific Binding | 1. Insufficient blocking of non-specific sites. 2. Radioligand concentration is too high. 3. Inadequate washing steps. | 1. Increase the concentration of blocking agents (e.g., BSA) in the buffer. 2. Use a lower concentration of the radioligand. 3. Optimize the number and duration of wash steps.[2] |
| No or Low Response in Bioassay (e.g., LH release) | 1. This compound is inactive. 2. Cell line is not responsive. 3. Issues with the assay protocol (e.g., incubation time, detection method).[15] | 1. Confirm peptide purity and activity with a receptor binding assay. 2. Check the health and passage number of the cells. Confirm LHRH receptor expression. 3. Optimize assay parameters and ensure all reagents are properly prepared and stored. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Sequence | {Pyr}-His-Trp-Ser-Tyr-Trp-Leu-Arg-Pro-Gly-NH2[11] |
| Molecular Formula | C64H82N18O13[11] |
| Molecular Weight | 1311.45 g/mol [11] |
| Expected Monoisotopic Mass [M+H]+ | 1311.63 Da |
Table 2: Typical HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Expected Purity | >95% |
Table 3: Representative Binding Affinity Data for LHRH Analogs
| Compound | IC50 (nM) |
| (D-Lys⁶)-GnRH | 15.8[16] |
| [¹²⁵I][D-Trp⁶]LHRH (Kd) | 4.98 nM (in human bladder cancer specimens)[17] |
Note: IC50 and Kd values are highly dependent on the specific assay conditions and cell/tissue type used.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 220 nm.
-
The purity is calculated by dividing the peak area of the main peak by the total area of all peaks.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
-
Sample Preparation:
-
Prepare a 100 µM solution of the this compound sample in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the expected m/z values for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+).
-
The expected m/z for the singly protonated ion ([M+H]+) is approximately 1312.6.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide.
-
Compare the observed molecular weight to the theoretical molecular weight of this compound.
-
Protocol 3: In Vitro Receptor Binding Assay
-
Cell/Membrane Preparation:
-
Use a cell line known to express the LHRH receptor (e.g., LNCaP prostate cancer cells) or prepare membrane fractions from appropriate tissues.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membranes or whole cells to each well.
-
Add increasing concentrations of unlabeled this compound (competitor) to the wells.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LHRH).
-
-
Radioligand Addition:
-
Incubation:
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Visualizations
Figure 1: Simplified signaling pathway of this compound in pituitary gonadotrophs.
Figure 2: Experimental workflow for HPLC purity assessment of this compound.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6-Pro9-NEt]LHRH increased rather than lowered LH and alpha-subunit levels in a patient with an LH-secreting pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of luteinizing hormone bioactivity in patients with prostatic cancer treated with an LHRH agonist and a pure antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. benchchem.com [benchchem.com]
- 17. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
Technical Support Center: Synthesis of (Trp6)-LHRH Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (Trp6)-LHRH and its conjugates.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and conjugation process in a question-and-answer format.
Problem: Low peptide yield after Solid-Phase Peptide Synthesis (SPPS).
-
Question: I've completed my SPPS of this compound, but the final yield is significantly lower than expected. What are the potential causes and how can I fix this?
-
Answer: Low peptide yield can originate from several stages of the SPPS workflow. The primary areas to investigate are incomplete Fmoc deprotection and inefficient coupling, especially concerning sterically hindered amino acids. [1] * Incomplete Fmoc Deprotection: The bulky nature of the tryptophan side chain can sometimes physically block the Fmoc group from the deprotection reagent (e.g., piperidine). [1] * Solution: Increase the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group. You can monitor the deprotection process using UV spectroscopy of the piperidine-fulvene adduct to confirm completion. [1] * Inefficient Coupling: Steric hindrance from the tryptophan indole (B1671886) side chain can slow down the coupling reaction. [1] * Solution: Extend the coupling time or employ a more potent coupling reagent like HATU, which is known to be more reactive than standard reagents like HBTU, particularly for hindered couplings. [1][2]A double coupling strategy, where the coupling step is repeated before proceeding to the next deprotection, is often effective for challenging residues. [1] * Peptide Aggregation: Hydrophobic peptides can aggregate on the resin, hindering reagent access. [3] * Solution: Use high-swelling resins like ChemMatrix or employ solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) instead of or mixed with DMF. [4][5] Problem: Unexpected peaks in HPLC analysis of the crude peptide.
-
Question: My HPLC chromatogram of crude this compound shows multiple unexpected peaks. What are the likely side products and how can I prevent them?
-
Answer: The presence of unexpected peaks often points to side reactions that occurred during synthesis or cleavage. The electron-rich indole ring of tryptophan is particularly susceptible to modification.
-
Tryptophan Alkylation (+106 Da or other adducts): During acidic cleavage (e.g., with TFA), carbocations generated from protecting groups (like Pbf from Arginine) or the resin linker (especially Wang resin) can alkylate the tryptophan indole ring. [1][6][7]This is a very common side reaction. [6][8] * Prevention: The most effective strategy is to use a tryptophan derivative with its indole nitrogen protected, typically with a Boc group (Fmoc-Trp(Boc)-OH). [1]Additionally, always use a scavenger "cocktail" in your cleavage mixture to quench these reactive carbocations. [1]A common cocktail is TFA/triisopropylsilane (TIS)/water. [1]For peptides particularly prone to side reactions, more robust mixtures like Reagent K (TFA/Phenol/Water/Thioanisole (B89551)/EDT) are recommended. [1][4] * Tryptophan Oxidation: The tryptophan residue can be oxidized during synthesis or cleavage. [9] * Prevention: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen) and use scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole in the cleavage mixture. Protecting the indole nitrogen also reduces susceptibility to oxidation. [10] * Incomplete Deprotection: If arginine protecting groups like Pmc or Mtr are not fully cleaved, this will result in significant impurities. [9] * Prevention: Ensure sufficient cleavage time (e.g., 3 hours or more). [9]If incomplete deprotection is suspected, the peptide can be precipitated and subjected to a second cleavage with fresh reagents. Using Arg(Pbf) may lead to cleaner deprotection compared to Arg(Pmc). [9] Problem: Low efficiency during conjugation to a carrier protein.
-
-
Question: I am trying to conjugate my purified this compound to a carrier protein (e.g., KLH or BSA), but the conjugation efficiency is poor. What could be the issue?
-
Answer: Low conjugation efficiency can be due to several factors, including the choice of conjugation chemistry, reagent stoichiometry, and the condition of the peptide and protein.
-
Suboptimal pH: Most common conjugation reactions, such as maleimide-thiol or NHS-ester-amine coupling, are highly pH-dependent.
-
Solution: Ensure the reaction buffer is at the optimal pH for your chosen chemistry (e.g., pH 6.5-7.5 for maleimide-thiol coupling; pH 7.2-8.5 for NHS-ester coupling).
-
-
Peptide or Protein State: The peptide may have formed aggregates, or the functional groups on the carrier protein may not be sufficiently available.
-
Solution: Ensure the peptide is fully dissolved, potentially using a small amount of an organic co-solvent like DMSO before adding it to the aqueous buffer. [11]Use freshly prepared or properly stored carrier proteins.
-
-
Inefficient Chemistry: The chosen linker and reaction may not be ideal for your specific peptide and carrier.
-
Solution: Consider alternative conjugation strategies. If using an NHS ester, ensure it has not hydrolyzed by preparing it fresh or using a more stable variant. For cysteine-containing peptides, ensure the thiol is reduced and available for reaction with a maleimide-activated carrier. [12]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy is best for synthesizing this compound?
A1: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common and recommended approach. [13]It is critical to use a tryptophan residue with the indole side-chain protected by a Boc (tert-butyloxycarbonyl) group (i.e., Fmoc-Trp(Boc)-OH). This strategy effectively prevents the alkylation of the tryptophan indole ring, which is a major side reaction during the final TFA cleavage step. [1] Q2: What is the best coupling reagent for incorporating the Trp6 residue?
A2: For sterically hindered amino acids like tryptophan, a highly efficient coupling reagent is recommended. While standard reagents like HBTU are effective, more powerful aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often provide better results. [1][2]HATU is known to react faster and cause less epimerization (racemization) during coupling. [2]Pre-activation of the amino acid with the coupling reagent and a base like DIPEA for a few minutes before adding it to the resin is a standard and effective procedure. [1] Q3: How can I effectively purify the final this compound conjugate?
A3: Purification of peptide conjugates is typically achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography. SEC is effective at separating the much larger conjugate from the smaller, unconjugated peptide and other small-molecule reagents. Dialysis or the use of centrifugal filter units with an appropriate molecular weight cutoff (e.g., 3 kDa) can also be used to remove small molecule impurities. [14]The purity of the final conjugate should be assessed by methods like SDS-PAGE and RP-HPLC. [11] Q4: What are the key analytical techniques for characterizing the final conjugate?
A4: Comprehensive characterization is crucial.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the identity of the peptide and the final conjugate, verifying that the correct mass has been added.
-
Reverse-Phase HPLC (RP-HPLC): To assess the purity of the synthesized peptide and the final conjugate. [11]* Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide concentration.
-
UV-Vis Spectroscopy: To determine the concentration of the peptide (using Trp absorbance at 280 nm) and the carrier protein, which can help in estimating the conjugation ratio.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Reagent | Type | Relative Reactivity | Racemization Risk | Notes |
| HBTU/TBTU | Aminium | High | Low | Widely used, efficient for most couplings. [1][2] |
| HATU | Aminium | Very High | Very Low | More reactive than HBTU, beneficial for hindered couplings and rapid protocols. [1][2] |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | A classic and cost-effective method. The byproduct of DIC is soluble, making it suitable for SPPS. [2] |
| PyBOP | Phosphonium | Very High | Low | Highly effective but produces a carcinogenic byproduct (HMPA). |
Table 2: Common Scavengers for TFA Cleavage and Their Functions
| Scavenger | Typical % | Primary Function(s) |
| Triisopropylsilane (TIS) | 1 - 2.5% | Reduces Trityl groups, scavenges t-butyl cations, prevents Trp oxidation. [1] |
| Water (H₂O) | 2.5 - 5% | Scavenges t-butyl cations. [1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges t-butyl cations, helps prevent Met oxidation. Prolonged exposure can modify Trp. |
| Thioanisole | 5% | Scavenges cations released from Arg protecting groups (Pbf, Pmc). [1][9] |
| Phenol | 5% | Scavenges various carbocations. [4] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for synthesizing this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin. [4]3. Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-5 minutes. [4] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double couple). [11]5. Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence, using Fmoc-Trp(Boc)-OH for the tryptophan residue.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: a. Wash the final peptide-resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature. [11] c. Filter to separate the resin and collect the filtrate containing the peptide.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Conjugation of Cys-terminated this compound to a Maleimide-Activated Carrier
This protocol describes the conjugation of a custom this compound analogue containing a C-terminal cysteine to a maleimide-activated carrier protein like KLH.
-
Carrier Protein Activation: Activate the carrier protein (e.g., KLH) with a maleimide (B117702) crosslinker like Sulfo-SMCC according to the manufacturer's protocol to introduce maleimide groups. [12]Alternatively, use a pre-activated commercial carrier protein.
-
Peptide Preparation: Dissolve the purified, lyophilized Cys-(Trp6)-LHRH peptide in a suitable buffer (e.g., Phosphate Buffer, 0.1 M, pH 7.0). If solubility is an issue, dissolve the peptide in a minimal amount of DMSO first.
-
Conjugation Reaction: a. Add the peptide solution to the maleimide-activated carrier protein solution. A molar ratio of 20-50 moles of peptide per mole of carrier protein is a good starting point. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Remove unconjugated peptide and quenching reagents by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Analyze the final conjugate for purity (SDS-PAGE), identity (Mass Spectrometry), and determine the peptide-to-carrier ratio using UV-Vis spectroscopy or amino acid analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. LHRH-Conjugated Drugs as Targeted Therapeutic Agents for the Specific Targeting and Localized Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating (Trp6)-LHRH Efficacy in a New Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the efficacy of (Trp6)-LHRH in a new model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be validating?
A1: this compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2] Its primary mechanism involves initial stimulation followed by profound downregulation and desensitization of the GnRH receptor in the pituitary gland.[2][3] This leads to a suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately resulting in reduced production of gonadal steroids like testosterone (B1683101).[1][2] Your efficacy studies should aim to confirm this biphasic response: an initial surge in reproductive hormones followed by a sustained suppression.
Q2: What are the essential in vitro assays to perform before moving to an in vivo model?
A2: Before animal studies, it is crucial to confirm the activity of this compound on the GnRH receptor. The most common and informative in vitro assays are:
-
Receptor Binding Assays: To determine the binding affinity of this compound to the GnRH receptor.
-
Calcium Flux Assays: To measure the functional response of cells expressing the GnRH receptor to this compound stimulation. The GnRH receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[4][5][6]
Q3: I am observing an initial increase in tumor growth or hormone levels in my in vivo model after administering this compound. Is this expected?
A3: Yes, this is an expected phenomenon known as "tumor flare" or "testosterone surge."[3] It is caused by the initial agonistic action of this compound on the pituitary GnRH receptors, leading to a transient increase in LH, FSH, and consequently, gonadal hormones.[2][3] This initial stimulatory phase is typically followed by a sharp decline in hormone levels as the receptors become desensitized and downregulated.[2][3] It is critical to monitor this entire process to confirm the expected mechanism of action.
Q4: How long should my in vivo study be to observe the full effect of this compound?
A4: The duration of your in vivo study will depend on the specific model and the formulation of this compound being used. However, to observe the full biphasic effect, a study should be long enough to capture both the initial hormone surge (first few days) and the subsequent sustained suppression. For long-acting formulations, studies may extend from several weeks to months to confirm the maintenance of castration levels of testosterone.[1]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or low signal in calcium flux assay | 1. Low GnRH receptor expression in the cell line. 2. Poor cell health or viability. 3. Inactive this compound compound. 4. Incorrect assay setup (e.g., dye loading, instrument settings). | 1. Verify receptor expression using qPCR or a positive control agonist. 2. Check cell viability using a trypan blue exclusion assay. Ensure cells are not passaged too many times. 3. Test a fresh batch of the compound and verify its integrity. 4. Optimize dye loading concentration and incubation time. Use a positive control like ionomycin (B1663694) to confirm cell response.[7] |
| High background signal in calcium flux assay | 1. Autofluorescence of the compound. 2. Cell stress or death leading to calcium leakage. 3. Contamination of cell culture. | 1. Run a control with the compound in the absence of cells. 2. Handle cells gently and ensure optimal culture conditions. 3. Test for mycoplasma and other common cell culture contaminants.[8] |
| Inconsistent EC50/IC50 values | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Pipetting errors. | 1. Use cells within a narrow passage number range for all experiments.[9] 2. Ensure a uniform cell monolayer by optimizing seeding protocols. 3. Use calibrated pipettes and proper pipetting techniques. |
In Vivo Model Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of sustained testosterone suppression | 1. Insufficient dose of this compound. 2. Inappropriate formulation or delivery route. 3. Rapid metabolism of the compound. | 1. Perform a dose-response study to determine the optimal dose. 2. Evaluate different formulations (e.g., depot) or delivery routes (e.g., subcutaneous, intramuscular) for sustained release. 3. Conduct pharmacokinetic studies to assess the compound's half-life in the model. |
| Excessive toxicity or adverse effects | 1. Dose is too high. 2. Off-target effects. 3. Complications from the initial hormone surge. | 1. Reduce the dose and re-evaluate efficacy and toxicity. 2. Investigate potential off-target interactions. 3. Consider co-administration of an anti-androgen during the initial phase of treatment to mitigate the effects of the testosterone surge. |
| High variability in tumor growth inhibition | 1. Inconsistent tumor implantation or size at the start of treatment. 2. Heterogeneity of the tumor model. 3. Differences in animal health or environment. | 1. Standardize tumor implantation procedures and randomize animals into groups based on initial tumor volume. 2. Characterize the tumor model to understand its variability. 3. Ensure consistent housing, diet, and handling of all animals in the study.[10] |
Experimental Protocols
In Vitro: Calcium Flux Assay for GnRH Receptor Activation
Objective: To measure the ability of this compound to induce an intracellular calcium flux in cells expressing the GnRH receptor.
Materials:
-
GnRH receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with the human GnRH receptor).
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound stock solution.
-
Positive control (e.g., a known GnRH agonist).
-
Negative control (vehicle, e.g., DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with an injector.
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in HBSS. Add the loading buffer to each well after removing the culture medium. Incubate for 1 hour at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of this compound, positive control, and vehicle control in HBSS.
-
Calcium Flux Measurement: a. Place the plate in the fluorescence microplate reader. b. Establish a baseline fluorescence reading for approximately 20 seconds. c. Use the instrument's injector to add the this compound dilutions and controls to the wells. d. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the calcium signal.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the concentration of this compound to determine the EC50 value.
In Vivo: Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a hormone-dependent tumor xenograft model (e.g., prostate or breast cancer).
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer).
-
Matrigel or other appropriate matrix for cell implantation.
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Equipment for blood collection and hormone analysis (e.g., ELISA kits for testosterone and LH).
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups based on tumor volume.
-
Treatment Administration: Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., daily subcutaneous injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Hormone Level Monitoring: Collect blood samples at various time points (e.g., baseline, a few days after the first dose to observe the surge, and then weekly) to measure serum testosterone and LH levels.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues (e.g., testes, prostate) for histological analysis.
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and hormone levels between the treatment and control groups.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound | Control Agonist |
| Receptor Binding | Ki (nM) | Value | Value |
| Calcium Flux | EC50 (nM) | Value | Value |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Parameter | Vehicle Control | This compound | % Change |
| Final Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Value |
| Tumor Growth Inhibition (%) | - | Value | - |
| Final Testosterone Level (ng/mL) | Mean ± SEM | Mean ± SEM | Value |
| Final LH Level (ng/mL) | Mean ± SEM | Mean ± SEM | Value |
Visualizations
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. bu.edu [bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
Validation & Comparative
(Trp6)-LHRH in Testosterone Suppression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Trp6)-LHRH's efficacy in testosterone (B1683101) suppression against other alternatives, supported by experimental data. Detailed methodologies and signaling pathways are presented to facilitate a comprehensive understanding.
This compound, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, is a key tool in inducing medical castration for various clinical applications, including the management of hormone-dependent prostate cancer. Its mechanism of action involves the initial stimulation of the pituitary gland, leading to a surge in luteinizing hormone (LH) and a transient increase in testosterone. However, continuous administration results in the downregulation of LHRH receptors, leading to a profound and sustained suppression of LH secretion and, consequently, a reduction of testosterone to castrate levels.[1][2] This guide delves into the quantitative effects of this compound and compares it with other LHRH agonists, LHRH antagonists, and alternative androgen deprivation therapies.
Comparative Efficacy of Testosterone Suppression
The primary measure of efficacy for androgen deprivation therapies is the reduction of serum testosterone to castrate levels, typically defined as ≤ 50 ng/dL or, more stringently, ≤ 20 ng/dL.[3] The following tables summarize the quantitative data on testosterone suppression for this compound and its alternatives.
Table 1: Testosterone Suppression with LHRH Agonists
| LHRH Agonist | Dosage and Administration | Time to Castration | Percentage of Patients Achieving Castration (≤ 50 ng/dL) | Mean Testosterone Levels (ng/dL) | Citation(s) |
| This compound | 100 µg daily | 3-6 months | Not explicitly stated, but levels fell to "castrate values" | Fell to castrate values | [4] |
| Leuprolide Acetate | 7.5 mg monthly injection | 2-4 weeks | ~96% | Not specified | [2][5] |
| Goserelin Acetate | 3.6 mg monthly implant | 2-4 weeks | ~98% | Not specified | [6] |
| Triptorelin | 3.75 mg monthly injection | 2-4 weeks | 97.5% by day 29 | Not specified | [2] |
Table 2: Comparison with LHRH Antagonists and Other Therapies
| Treatment | Mechanism of Action | Time to Castration | Percentage of Patients Achieving Castration (≤ 50 ng/dL) | Mean Testosterone Levels (ng/dL) | Citation(s) |
| This compound (Agonist) | Initial stimulation followed by receptor downregulation | 3-6 months | Fell to "castrate values" | Fell to castrate values | [4] |
| Degarelix (Antagonist) | Direct blockade of LHRH receptors | Immediate | ~98% | Suppressed without initial surge | [5] |
| Surgical Castration (Orchiectomy) | Removal of testes | Immediate | ~100% | Drops to <20 ng/dL in 75% of patients | [3][7] |
| Diethylstilbestrol (DES - Estrogen) | Suppresses LH secretion | Variable | Effective in lowering to castrate levels | Not specified | [7] |
| Bicalutamide (Anti-androgen) | Blocks androgen receptor | Does not lower testosterone | Not applicable | Not applicable | [7] |
Experimental Protocols
Administration of this compound and Testosterone Monitoring
Objective: To evaluate the efficacy of this compound in suppressing serum testosterone levels.
Protocol:
-
Subject Recruitment: Recruit healthy male volunteers or patients with a clinical indication for testosterone suppression (e.g., prostate cancer). Obtain informed consent.
-
Baseline Assessment: Collect baseline blood samples to determine serum testosterone, LH, and follicle-stimulating hormone (FSH) levels.
-
Drug Administration: Administer this compound at a daily subcutaneous dose of 100 µg.[4]
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) to monitor serum testosterone, LH, and FSH levels.
-
Monitor for any clinical signs of testosterone suppression or adverse effects.
-
-
Data Analysis: Analyze the change in hormone levels from baseline over the treatment period. Determine the time to achieve and maintain castrate levels of testosterone.
Measurement of Serum Testosterone by Radioimmunoassay (RIA)
Objective: To quantify the concentration of testosterone in serum samples.
Protocol:
-
Sample Preparation:
-
Collect blood samples and separate the serum by centrifugation.
-
Store serum samples at -20°C until analysis.
-
If necessary, perform an extraction of testosterone from the serum using an appropriate solvent (e.g., diethyl ether).
-
-
Reagent Preparation:
-
Prepare a standard curve using known concentrations of testosterone.
-
Prepare a radiolabeled testosterone tracer (e.g., with Iodine-125).
-
Prepare a specific anti-testosterone antibody solution.
-
-
Assay Procedure:
-
Pipette standards, control sera, and unknown samples into appropriately labeled tubes.
-
Add the radiolabeled testosterone tracer to all tubes.
-
Add the anti-testosterone antibody to all tubes except those for total counts.
-
Incubate the tubes to allow for competitive binding between the unlabeled testosterone in the sample/standard and the radiolabeled testosterone for the antibody binding sites.
-
-
Separation: Separate the antibody-bound testosterone from the free testosterone. This can be achieved by methods such as precipitation with a second antibody or using antibody-coated tubes.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the testosterone standards. Determine the testosterone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[8][9][10]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound action on pituitary gonadotrophs.
Caption: Experimental workflow for evaluating testosterone suppression.
Caption: Logical framework for comparing testosterone suppression methods.
References
- 1. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Mednet - CME, CHE | LHRH Agonism vs. LHRH Antagonism: Cardiovascular Disease Difference Now Documented in Large Pooled Analysis [mednet.ca]
- 6. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Strategies for Androgen Deprivation - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. izotop.hu [izotop.hu]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. medicallabnotes.com [medicallabnotes.com]
A Comparative Guide: (Trp6)-LHRH (Triptorelin) vs. Leuprolide in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Trp6)-LHRH, also known as triptorelin (B344507), and leuprolide, two prominent luteinizing hormone-releasing hormone (LHRH) agonists used in the therapeutic management of prostate cancer. This analysis is based on available preclinical and clinical data, with a focus on their performance in prostate cancer models.
Mechanism of Action: A Shared Pathway
Both triptorelin and leuprolide are synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH). Their primary mechanism of action in treating hormone-sensitive prostate cancer involves the continuous stimulation of LHRH receptors in the pituitary gland.[1][2] This initially leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which can cause a temporary increase in testosterone (B1683101) levels, a phenomenon known as "testosterone flare" or "tumor flare".[1][3] However, prolonged and constant stimulation desensitizes the pituitary LHRH receptors, leading to their downregulation. This ultimately results in a profound and sustained suppression of LH and FSH release, thereby reducing testosterone production to castrate levels and inhibiting the growth of androgen-dependent prostate cancer cells.[1][2]
Beyond their indirect, hormone-suppressing effects, some studies suggest that LHRH agonists may also exert direct antiproliferative effects on prostate cancer cells.[4][5][6]
Head-to-Head Clinical Performance
Direct comparative clinical trials have been conducted to evaluate the efficacy and safety of triptorelin and leuprolide in patients with advanced prostate cancer. The primary endpoints in these studies typically include the achievement and maintenance of castrate levels of serum testosterone and the impact on prostate-specific antigen (PSA) levels.
| Parameter | This compound (Triptorelin) | Leuprolide | Key Findings & Citations |
| Testosterone Suppression to Castrate Levels (≤ 50 ng/dL) | Equivalent efficacy in maintaining castration over 9 months. | Equivalent efficacy in maintaining castration over 9 months. | A randomized controlled trial showed equivalent mean (98.8% vs 97.3%) and cumulative (96.2% vs 91.2%) castration maintenance rates between 29 and 253 days.[7] |
| Time to Castration | Slower onset of castration at day 29 in one study (91.2% vs 99.3%). | Faster onset of castration at day 29 in one study (99.3% vs 91.2%). | The same study noted that by day 57, the castration rates were equivalent (97.7% vs 97.1%).[7] |
| PSA Level Reduction | Significant reduction in PSA levels. | Significant reduction in PSA levels. | Both agonists effectively reduce PSA levels, a key marker of tumor response.[8] |
| 9-Month Survival Rate | 97.0% | 90.5% | A statistically significant difference in survival was observed in one study (P = 0.033).[7] |
Preclinical Data in Prostate Cancer Models
Direct head-to-head preclinical studies comparing triptorelin and leuprolide in prostate cancer cell lines and animal models are limited. However, individual studies provide insights into their direct effects on cancer cells.
In Vitro Studies
| Cell Line | Assay | This compound (Triptorelin) | Leuprolide | Key Findings & Citations |
| LNCaP (Androgen-Sensitive) | Cell Proliferation | Dose-dependent dual effect: stimulatory at low doses (10⁻⁷ M) and inhibitory at high doses (10⁻⁴ M), with inhibition ranging from 25% to 65%. | Data from direct comparative studies are not readily available. However, LHRH agonists, in general, have been shown to have direct inhibitory effects.[5] | Triptorelin's effect on LNCaP cells is complex and dose-dependent.[4] |
| PC-3 (Androgen-Independent) | Cell Proliferation | No significant effect on cell growth. | Data from direct comparative studies are not readily available. | The lack of effect in PC-3 cells may be related to the expression of only low-affinity LHRH binding sites.[4] |
| DU-145 (Androgen-Independent) | Cell Proliferation | Data from direct comparative studies are not readily available. | LHRH agonists, in general, have been shown to exert a dose-dependent antiproliferative action.[6] | Studies on other LHRH agonists suggest a direct inhibitory role in this cell line.[6] |
In Vivo Studies
Direct comparative in vivo studies in prostate cancer xenograft models are not well-documented in publicly available literature. However, individual studies have demonstrated the efficacy of both agents in reducing tumor growth in animal models, primarily through the suppression of systemic testosterone.[9][10]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of LHRH agonists in prostate cancer models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, DU-145, PC-3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.[11]
-
Treatment: Treat the cells with varying concentrations of this compound or leuprolide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with the desired concentrations of this compound or leuprolide for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).[12][13]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[12][13]
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or leuprolide at the desired dosage and schedule (e.g., subcutaneous or intramuscular injections).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.[15]
Signaling Pathways and Experimental Workflows
Caption: LHRH agonist signaling pathway in prostate cancer therapy.
Caption: General workflow for in vitro comparison of LHRH agonists.
Caption: General workflow for in vivo xenograft studies.
Conclusion
Both this compound (triptorelin) and leuprolide are effective LHRH agonists for androgen deprivation therapy in prostate cancer, demonstrating comparable efficacy in achieving and maintaining testosterone suppression in clinical settings. One clinical study suggested a potential survival advantage for triptorelin, although further investigation is warranted.
Preclinical data directly comparing the two agents in prostate cancer models is limited. The available evidence suggests that triptorelin may have direct, dose-dependent effects on the proliferation of androgen-sensitive LNCaP cells, while its effect on androgen-independent PC-3 cells is negligible. The direct effects of leuprolide in these specific head-to-head preclinical models are not as well-documented in the public domain.
For researchers and drug development professionals, the choice between these two agents may depend on specific research questions, such as investigating the nuances of direct anti-tumor effects or exploring mechanisms of resistance. The provided experimental protocols offer a foundation for designing studies to further elucidate the comparative pharmacology of these important therapeutic agents. Future head-to-head preclinical studies are crucial to fully understand the subtle differences in their biological activities at the cellular and molecular levels, which could inform the development of more effective treatment strategies for prostate cancer.
References
- 1. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 2. drugs.com [drugs.com]
- 3. Leuprolide (Lupron) for Prostate Cancer [healthline.com]
- 4. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Inhibition of tumor growth and progression of LNCaP prostate cancer cells in athymic mice by androgen and liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 15. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
(Trp6)-LHRH (Triptorelin): A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of (Trp6)-LHRH, a potent synthetic agonist analog of Gonadotropin-Releasing Hormone (GnRH), also known as Triptorelin (B344507). The focus is on its cross-reactivity with other receptors, supported by available experimental data and detailed methodologies.
Introduction to this compound (Triptorelin)
Triptorelin is a decapeptide analog of GnRH.[1] The key structural modification—the substitution of a D-tryptophan residue at position 6—confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor compared to the endogenous hormone.[2][3] This "super-agonist" activity initially stimulates the pituitary gonadotrophs, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] However, chronic and continuous administration leads to the downregulation and desensitization of GnRH receptors, resulting in a profound and sustained suppression of gonadotropin secretion and, consequently, gonadal steroid production.[1] This mechanism of action is the basis for its therapeutic use in hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[4][5]
Understanding the receptor selectivity of Triptorelin is critical for predicting its therapeutic efficacy and potential off-target effects. This guide examines the available evidence regarding its binding to its primary target, the GnRH receptor, and assesses the data on its interaction with other receptor types.
Quantitative Binding Affinity Data
Experimental data indicates that Triptorelin binds to the GnRH receptor with high affinity, typically in the sub-nanomolar to low nanomolar range. Extensive literature review, including studies comparing various GnRH analogues, underscores the high specificity of Triptorelin for the GnRH receptor.[2][6][7] One study explicitly noted that Triptorelin and its analogues exhibited no specific binding or subsequent signaling in cell lines that were not engineered to express the GnRH receptor, providing strong evidence for its selectivity.[7]
While direct, broad-panel screening data against a diverse range of unrelated receptors (e.g., adrenergic, dopaminergic, serotonergic) is not extensively published, the available evidence points towards a highly selective binding profile. The majority of documented "off-target" effects are pharmacodynamic consequences of hormonal suppression rather than interactions with other receptor systems.
The following table summarizes the binding affinity of Triptorelin for its target GnRH receptor as reported in the literature.
| Ligand | Receptor | Cell Line / Tissue | Binding Affinity Metric | Value | Reference(s) |
| This compound (Triptorelin) | GnRH Receptor (rat) | HEK293 & WPE-1-NB26-3 cells | IC₅₀ | ~0.2 nM | [7] |
| This compound (Triptorelin) | GnRH Receptor (human) | CHO cells | Kᵢ | 0.1 - 1.0 nM range | [6] |
| This compound (Triptorelin) | LHRH Binding Sites (human) | LNCaP prostatic cells | Kd (high affinity) | 26 nM | [8] |
| This compound (Triptorelin) | LHRH Binding Sites (human) | LNCaP prostatic cells | Kd (low affinity) | 7,700 nM | [8] |
| This compound (Triptorelin) | LHRH Binding Sites (human) | PC3 prostatic cells | Kd (low affinity) | 2,700 nM | [8] |
Note: Binding affinity values can vary based on experimental conditions, such as the specific radioligand used, tissue/cell preparation, and assay buffer composition.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and the methods used to determine binding affinity, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Figure 1. Simplified GnRH receptor signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. iaimjournal.com [iaimjournal.com]
- 4. rawamino.com [rawamino.com]
- 5. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (Trp6)-LHRH as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), with other commonly used LHRH analogs. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies by providing supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and its Analogs
This compound, also known as Triptorelin (B344507), is a synthetic decapeptide analog of the naturally occurring Gonadotropin-Releasing Hormone (GnRH).[1] The substitution of the glycine (B1666218) at position 6 with a D-tryptophan residue results in a molecule with greater potency and a longer half-life than native LHRH.[1][2] Like other GnRH agonists, this compound initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] However, continuous administration leads to the downregulation of GnRH receptors, resulting in a sustained suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production.[1][3] This paradoxical effect makes GnRH agonists valuable research tools and therapeutic agents for hormone-dependent conditions, including certain cancers.[4][5]
This guide compares this compound with other GnRH agonists such as Leuprolide, Buserelin, and Goserelin, as well as the GnRH antagonist Cetrorelix. While agonists initially stimulate and then suppress the pituitary-gonadal axis, antagonists competitively bind to GnRH receptors, causing an immediate and rapid inhibition of gonadotropin release without the initial stimulatory flare.[6][7]
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and its counterparts in various experimental models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and assay methodologies across different studies.
Table 1: GnRH Receptor Binding Affinities (Kd)
| Compound | Cell Line/Tissue | Kd (nM) | Reference |
| This compound (Triptorelin) | LNCaP (Prostate Cancer) | 2.6 (high affinity), 7700 (low affinity) | [8] |
| PC3 (Prostate Cancer) | 2700 | [8] | |
| Cetrorelix (Antagonist) | GnRH Receptor | 0.202 | |
| Native LHRH | Rat Pituitary | ~1.0-5.0 | [9] |
| Buserelin | Rat Pituitary | ~1.0 | [10] |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50)
| Compound | Assay | Cell Line/Tissue | EC50/IC50 (nM) | Reference |
| This compound (Triptorelin) | Inositol (B14025) Phosphate (B84403) Production | HEK293 (rat GnRH-R) | Sub-nanomolar to low nanomolar | [9] |
| Cell Growth Inhibition | HEK293 (rat GnRH-R) | Sub-nanomolar to low nanomolar | [9] | |
| Cetrorelix (Antagonist) | GnRH Receptor Inhibition | GnRH Receptor | 1.21 | |
| Native GnRH | Inositol Trisphosphate Production | Rat Anterior Pituitary | ~11 | [11] |
| Buserelin | Steroidogenesis Suppression & IP3 Production | Rat Ovarian Granulosa Cells | 10 |
Note: EC50 represents the concentration for 50% of maximal effect, while IC50 represents the concentration for 50% inhibition. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (GnRH Agonist)
This compound, upon binding to the GnRH receptor (a G-protein coupled receptor), primarily activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the initial stimulation of LH and FSH release from the pituitary. There is also evidence for the involvement of Gi and Gs proteins, suggesting a more complex regulatory network.
Caption: GnRH agonist signaling pathway.
General Experimental Workflow for Comparing GnRH Analogs
The validation of this compound and its comparison with other analogs typically involves a series of in vitro and in vivo experiments to determine their binding characteristics, functional potency, and biological effects.
Caption: Workflow for analog comparison.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound and other analogs to the GnRH receptor.
Materials:
-
Cell line expressing GnRH receptors (e.g., αT3-1 pituitary cells, LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors)
-
Binding buffer (e.g., Tris-HCl, BSA)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)[10]
-
Unlabeled GnRH analogs (this compound, Leuprolide, etc.) for competition
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes, add a constant amount of cell membrane preparation.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled competitor analog (this compound or other test compounds).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled native LHRH.
-
Incubate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Analyze the data using a non-linear regression program (e.g., Prism) to determine the IC50, which can be converted to the inhibition constant (Ki) and subsequently the dissociation constant (Kd).
-
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound and other agonists in stimulating the PLC signaling pathway.
Materials:
-
Cell line expressing functional GnRH receptors
-
myo-[3H]inositol
-
Serum-free medium
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase)[11]
-
GnRH analogs
-
Perchloric acid or trichloroacetic acid
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling:
-
Plate cells in multi-well plates and allow them to adhere.
-
Incubate the cells with medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in stimulation buffer with LiCl.
-
Add increasing concentrations of the GnRH agonist (this compound or other test compounds).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Incubate on ice to allow for cell lysis and protein precipitation.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to Dowex anion-exchange columns.
-
Elute the different inositol phosphates with increasing concentrations of ammonium (B1175870) formate/formic acid.
-
Collect the fractions and measure the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the total [3H]inositol phosphate accumulation against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 value.
-
MTT Cell Proliferation/Viability Assay
Objective: To assess the anti-proliferative effects (IC50) of this compound and other analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP, SKOV-3, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
GnRH analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the GnRH analogs.
-
Include a vehicle control (medium without the analog).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the analog.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent and well-validated GnRH agonist that serves as a valuable tool in reproductive endocrinology and cancer research. Its high affinity and efficacy in modulating the pituitary-gonadal axis and its direct effects on various cancer cell lines make it a suitable choice for a wide range of studies. The selection of this compound versus other GnRH agonists or antagonists will depend on the specific research question. For studies requiring an initial stimulation of gonadotropin release or long-term suppression of sex steroids, this compound and other agonists are appropriate. For applications demanding immediate and rapid suppression without an initial flare, a GnRH antagonist like Cetrorelix would be the preferred tool. The experimental protocols provided in this guide offer a starting point for the rigorous in vitro and in vivo validation and comparison of these powerful research compounds.
References
- 1. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triptorelin - Wikipedia [en.wikipedia.org]
- 3. Triptorelin Patient Tips: 7 things you should know [drugs.com]
- 4. Frontiers | Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers [frontiersin.org]
- 5. GnRH analogs in gynecological oncology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Trp6)-LHRH and Goserelin: A Guide for Researchers
This guide provides a detailed, evidence-based comparison of (Trp6)-LHRH and goserelin (B1671991), two potent agonists of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. While both compounds share a common mechanism of action, their primary applications, and the available performance data differ significantly. This compound is predominantly utilized as a high-affinity research tool, whereas goserelin is a widely adopted clinical therapeutic. This document summarizes their biochemical properties, performance data from in vitro and in vivo studies, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: A Shared Pathway
Both this compound and goserelin are synthetic analogues of the natural LHRH decapeptide.[1][2] Their primary mechanism of action involves binding to and activating LHRH receptors (LHRH-R) in the anterior pituitary gland.[3] This interaction is biphasic:
-
Initial Agonist Effect: Upon initial administration, both compounds stimulate the LHRH-R, leading to a transient surge in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] This, in turn, causes a temporary increase in testosterone (B1683101) levels in males and estrogen in females, a phenomenon known as "tumor flare" or "testosterone surge".[3][5]
-
Chronic Downregulation and Desensitization: Continuous stimulation of the pituitary LHRH receptors leads to their downregulation (a decrease in number) and desensitization.[4] This uncouples the signal transduction mechanism, profoundly suppressing the release of LH and FSH.[6] The resulting inhibition of gonadal function leads to a significant reduction of sex steroid levels to castrate levels, achieving a state of "medical castration".[6]
Beyond their effects on the pituitary-gonadal axis, LHRH agonists can also exert direct effects on various tumors that express LHRH receptors, including prostate, breast, and ovarian cancers.[6] This suggests a mechanism for inhibiting tumor cell proliferation that is independent of sex steroid deprivation.[7]
LHRH Receptor Signaling Pathway
The LHRH receptor is a G protein-coupled receptor (GPCR).[6] Upon agonist binding, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These signaling events ultimately lead to the synthesis and release of LH and FSH from the pituitary gonadotrophs.[6]
Comparative Performance Data
Data Presentation: Receptor Binding and Clinical Efficacy
Table 1: Receptor Binding Affinity of this compound
| Tissue/Cell Line | Receptor Type | Dissociation Constant (Kd) | Reference |
| Human Breast Cancer | High Affinity | Not specified, but present | [8] |
| Human Breast Cancer | Low Affinity | Not specified, but present | [8] |
| Rat Pituitary Membranes | High Affinity | Not specified, but present | [8] |
| Rat Pituitary Membranes | Low Affinity | Not specified, but present | [8] |
Note: Specific Kd values for goserelin from comparable preclinical competitive binding assays were not identified in the literature search. However, studies on other LHRH analogues, such as Buserelin on DU 145 prostate cancer cells, have shown the presence of low-affinity (μM range) binding sites.[9]
Table 2: In Vivo Efficacy of Goserelin vs. Other LHRH Agonists in Prostate Cancer Patients
| LHRH Agonist | Testosterone Threshold | Percentage of Patients Achieving Threshold | Study Duration | Reference |
| Goserelin | < 10 ng/dL | 54.2% | 9 Months | [10] |
| Triptorelin (B344507) | < 10 ng/dL | 93.2% | 9 Months | [10] |
| Leuprolide | < 10 ng/dL | 86.4% | 9 Months | [10] |
| Goserelin | < 20 ng/dL | Comparable to others | 9 Months | [10] |
| Goserelin | < 50 ng/dL | Comparable to others | 9 Months | [10] |
This retrospective clinical study highlights that while all three major LHRH agonists are effective at achieving the standard castration threshold of <50 ng/dL, triptorelin and leuprolide were more potent at achieving a more profound testosterone suppression of <10 ng/dL compared to goserelin.[10]
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of LHRH agonists. Below are representative protocols for key in vitro experiments.
Competitive LHRH Receptor Binding Assay
This assay determines the binding affinity (Ki) of a non-radiolabeled compound (e.g., goserelin) by measuring its ability to displace a radiolabeled ligand (e.g., [125I]-(Trp6)-LHRH) from the LHRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the binding affinity (Ki) of a test compound.
Materials:
-
Cell membrane preparations from LHRH receptor-expressing cells (e.g., human prostate cancer cells, rat pituitary).
-
Radioligand: [125I]-(Trp6)-LHRH.
-
Test Compound: Goserelin or this compound (unlabeled).
-
Binding Buffer: e.g., Tris-HCl buffer with BSA and protease inhibitors.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well plates and glass fiber filters.
-
Gamma counter.
Procedure:
-
Assay Setup: Prepare reaction tubes/wells for three conditions:
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and the cell membrane preparation (e.g., 50-100 µg protein).[11]
-
Non-specific Binding (NSB): Add binding buffer, radioligand, cell membranes, and a high concentration of unlabeled this compound to saturate the receptors.[11][12]
-
Competition: Add binding buffer, radioligand, cell membranes, and serial dilutions of the unlabeled test compound (e.g., goserelin).[11]
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[11]
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate receptor-bound from free radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[11][13]
-
Quantification: Place the filters into counting vials and measure the radioactivity using a gamma counter.[11]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Goserelin for prostate cancer (Zoladex®, Zoladex LA®) | Macmillan Cancer Support [macmillan.org.uk]
- 3. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Long-Term Effects of (Trp6)-LHRH and its Alternatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of (Trp6)-LHRH (Triptorelin), a potent gonadotropin-releasing hormone (GnRH) agonist, with alternative hormonal treatments in animal models. The information presented is supported by experimental data to aid in the selection and application of these compounds in preclinical research.
Continuous administration of GnRH agonists like this compound leads to a paradoxical anti-fertility effect by initially stimulating and then downregulating the pituitary-gonadal axis.[1][2] This results in suppressed secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in gonadal steroids like testosterone (B1683101).[1][3] In contrast, GnRH antagonists competitively block the GnRH receptor, causing an immediate and rapid suppression of gonadotropins and sex steroids without the initial stimulatory phase.[4]
This guide will delve into the quantitative effects, experimental protocols, and underlying signaling pathways of these treatments in various animal models.
Data Presentation: Quantitative Effects of Long-Term Treatment
The following tables summarize the quantitative data from various studies on the long-term effects of this compound and its alternatives on key physiological parameters in male dogs and rats.
Table 1: Long-Term Effects of this compound Treatment in Male Dogs
| Parameter | Animal Model | Treatment and Dosage | Duration | Results | Reversibility | Reference |
| Hormone Levels | Adult Fox-terrier dogs | 50 µg/kg this compound microcapsules, IM, every 4 weeks | 4 injections (last on day 77) | cLH, cFSH, and Testosterone undetectable by day 7. | Normal levels of cLH and cFSH returned 60 days after the last injection, and Testosterone returned to normal by 90 days. | [5] |
| Adolescent Fox-terrier dogs | 50 µg/kg this compound microcapsules, IM, every 4 weeks | 14 injections (last on day 357) | cLH, cFSH, and Testosterone undetectable from day 105. | Normal semen characteristics observed on day 581. | [5] | |
| Testis Size | Adult Fox-terrier dogs | 50 µg/kg this compound microcapsules, IM, every 4 weeks | 77 days | Testis thickness decreased from 22.1 +/- 0.8 mm to 16.3 +/- 0.8 mm. | Initial values observed 90 days after the last injection. | [5] |
| Adolescent Fox-terrier dogs | 50 µg/kg this compound microcapsules, IM, every 4 weeks | 357 days | Testis thickness decreased from 15.8 +/- 0.7 mm (day 0) to 12.5 +/- 0.3 mm (day 357). | Testis thickness returned to 21.4 +/- 0.7 mm by day 490. | [5] | |
| Prostate Size | Geriatric male dogs with benign prostatic hyperplasia | 125 µg/kg pelleted D-Trp6-LHRH ethylamide implant | 71 days | Progressive decline in prostate size after a 2-week lag; one animal's prostate dimensions reached 40% of pretreatment values at 5 weeks. | Prostate dimensions slowly increased after plasma testosterone returned to pretreatment levels. | [6] |
| Spermatogenesis | Adult Fox-terrier dogs | 50 µg/kg this compound microcapsules, IM, every 4 weeks | 21 days | Spermatozoa disappeared from the ejaculate. | Reappearance observed on days 161-175, with complete recovery by day 252. | [5] |
Table 2: Comparison of GnRH Agonists and Antagonists in Male Animals
| Parameter | Animal Model | Treatment and Dosage | Duration | Agonist Effects (this compound or other) | Antagonist Effects | Reference |
| Testosterone Levels | Male Dogs | This compound (agonist) vs. Acyline (antagonist) | Single dose | Initial surge in testosterone, followed by suppression to <0.02 ng/ml.[6] | Testosterone decreased below baseline within 90 minutes, reaching a nadir at day 9 (0.5 +/- 0.2 ng/mL).[7] | [6][7] |
| Time to Suppression | Male Dogs | This compound (agonist) vs. Acyline (antagonist) | Single dose | Suppression to castrate levels after an initial stimulatory phase of up to 7 days.[6] | Immediate, dose-dependent suppression of gonadotropins within 60 minutes.[4][7] | [4][6][7] |
| Reproductive Organ Weight | Male Rats | Leuprolide acetate (B1210297) (agonist) | 3 months | Atrophy of reproductive organs. | Not directly compared in the same study. | [8] |
| Reversibility | Male Dogs | This compound (agonist) vs. Acyline (antagonist) | Single dose/short-term | Effects are reversible, with recovery time dependent on treatment duration.[1] | Effects are reversible, with testosterone levels returning to baseline after approximately 14 days.[7][9] | [1][7][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Long-Term this compound Treatment in Adult and Adolescent Dogs
-
Objective: To study the long-term effects of D-Trp6-LH-RH microcapsules on the pituitary-gonadal axis, spermatogenesis, and prostate morphology.
-
Animal Model: Adult and adolescent male Fox-terrier dogs.
-
Treatment: 50 µg/kg of D-Trp6-LH-RH in microcapsules administered intramuscularly.
-
Administration Schedule:
-
Adult Dogs: Injections on day 1, day 21, and every 4 weeks thereafter for a total of 4 injections.
-
Adolescent Dogs: Injections on day 1, day 21, and every 4 weeks thereafter for a total of 14 injections.
-
-
Assessments:
-
Hormone Levels: Canine luteinizing hormone (cLH), canine follicle-stimulating hormone (cFSH), and testosterone (T) levels were measured from blood samples.
-
Testis Size: Testis thickness was measured.
-
Spermatogenesis: Semen was collected and analyzed for the presence and characteristics of spermatozoa.
-
Histology: Testicular and prostate tissues were examined for morphological changes.
-
-
Reference: [5]
Protocol 2: Chronic Administration of a Pelleted this compound Agonist in Geriatric Dogs
-
Objective: To evaluate the effect of chronic administration of a potent LHRH agonist on prostate size and secretory function.
-
Animal Model: Geriatric male dogs of mixed breed with palpable prostatic hyperplasia.
-
Treatment: Implantation of pelleted D-Trp6-LHRH ethylamide at a dose of 125 µg/kg.
-
Administration Schedule: A single pellet implantation, removed after 71 days.
-
Assessments:
-
Hormone Levels: Plasma testosterone levels were determined by radioimmunoassay three times weekly.
-
Prostate Size: Prostate size was determined from lateral pneumocystograms taken at weekly intervals.
-
Prostatic Secretion: Ejaculates were collected weekly to assess volume.
-
-
Reference: [6]
Protocol 3: GnRH Antagonist (Acyline) Treatment in Male Dogs
-
Objective: To evaluate the endocrine effects of a single dose of the GnRH antagonist, acyline.
-
Animal Model: Adult male mongrel dogs.
-
Treatment: A single subcutaneous injection of acyline at a dose of 330 µg/kg.
-
Administration Schedule: A single injection on day 0.
-
Assessments:
-
Hormone Levels: Serum concentrations of FSH, LH, and testosterone were measured from blood samples collected at multiple time points before and after treatment (up to 29 days).
-
GnRH Challenge: Dogs were challenged with the GnRH agonist buserelin (B193263) on several days to assess the responsiveness of the gonadal axis.
-
Protocol 4: Comparison of a GnRH Agonist (Leuprolide) and a GnRH Antagonist (Cetrorelix) in Female Rats with Experimental Endometriosis
-
Objective: To compare the effects of cetrorelix (B55110) and leuprolide on experimentally induced endometriosis.
-
Animal Model: 45 Wistar adult female rats.
-
Treatment Groups:
-
Control: Subcutaneous saline (0.1 cc/rat) once a week.
-
Leuprolide Group: Subcutaneous leuprolide (0.075 mg/kg) twice at 4-week intervals.
-
Cetrorelix Group: Subcutaneous cetrorelix (0.001 mg/rat/day) for 8 weeks.
-
-
Assessments:
-
Implant Volume: Endometrial implant volumes were measured before and after the 8-week treatment period.
-
Histopathology: Excised implants were examined for changes in stromal and glandular tissue.
-
-
Reference: [10]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of GnRH agonists and antagonists.
Caption: GnRH Agonist vs. Antagonist Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the long-term effects of this compound treatment in an animal model.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Effects of an LHRH agonist analog upon sexual function in male dogs. Suppression, reversibility, and effect of testosterone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic periadolescent leuprolide exposure affects the expression of multiple genes in the hypothalamus and pituitary gland with a different pattern of expression in female and male Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the inhibitory effect of chronic treatment with an LHRH agonist on testicular steroidogenesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible effects of long-term treatment with D-Trp6-LH-RH-microcapsules on pituitary-gonadal axis, spermatogenesis and prostate morphology in adolescent and adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic administration of a highly potent LHRH agonist on prostate size and secretory function in geriatric dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine effects of the GnRH antagonist, acyline, in domestic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A single administration of the GnRH antagonist acyline inhibits basal and GnRH-stimulated serum testosterone concentrations in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the pharmacokinetics of (Trp6)-LHRH and native LHRH
A Comprehensive Comparison of the Pharmacokinetics of (Trp6)-LHRH and Native LHRH
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of synthetic peptide analogs compared to their native counterparts is crucial for therapeutic development. This guide provides an objective comparison of the pharmacokinetics of this compound, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), and native LHRH. The enhanced potency and prolonged activity of this compound are primarily attributed to its altered pharmacokinetic properties.
Data Presentation: Pharmacokinetic Parameters
The modification of the sixth amino acid in the LHRH decapeptide from glycine (B1666218) to D-tryptophan in this compound significantly alters its resistance to enzymatic degradation and its binding affinity to the LHRH receptor, resulting in a vastly different pharmacokinetic profile compared to the native hormone.
| Pharmacokinetic Parameter | Native LHRH | This compound (Triptorelin) | References |
| Half-life (t½) | 2 - 4 minutes | ~7.6 hours | [1][2] |
| Binding Affinity to LHRH Receptor | 1x | ~10x higher than native LHRH | [1] |
| Potency | 1x | 50 - 100x more potent than native LHRH | [1] |
| Clearance | Rapid | 211.9 mL/min (Total Clearance) | [3] |
| Volume of Distribution (Vd) | - | 30 - 33 L | [3] |
| Bioavailability (Oral) | < 1% (unmodified peptides) | 14% (for a glycosylated analog) | [4] |
| Susceptibility to Enzymatic Degradation | High | Significantly reduced | [5] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on sensitive and specific analytical methods. The two primary techniques employed are Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC).
Radioimmunoassay (RIA) for LHRH and Analogs in Plasma
Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as hormones, in biological fluids.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled LHRH (the "tracer") competes with the unlabeled LHRH in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled LHRH in the sample.
Generalized Protocol:
-
Preparation of Standards and Samples:
-
Prepare a series of standards with known concentrations of LHRH or this compound.
-
Collect plasma samples from subjects at various time points after administration of the compound. Plasma samples may require extraction to remove interfering substances.
-
-
Assay Procedure:
-
Pipette a specific volume of the standard or plasma sample into assay tubes.
-
Add a precise amount of the specific anti-LHRH antibody to each tube.
-
Add a known amount of radiolabeled LHRH (e.g., ¹²⁵I-LHRH) to each tube.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound LHRH from the free (unbound) LHRH. This is often achieved by adding a second antibody that precipitates the primary antibody-antigen complex.
-
Centrifuge the tubes to pellet the precipitated complex.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled LHRH standards.
-
Determine the concentration of LHRH in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
High-Performance Liquid Chromatography (HPLC) for LHRH and Analogs in Plasma
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.
Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The different components in the sample interact differently with the stationary phase, causing them to separate as they flow through the column.
Generalized Protocol:
-
Sample Preparation:
-
Collect plasma samples at various time points post-administration.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the LHRH or its analog from plasma proteins and other interfering substances.
-
The extracted sample is then dissolved in a suitable solvent for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase: A gradient of two solvents is typically used, for example, an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The gradient is adjusted to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Detection: A UV detector is often used, monitoring the absorbance at a specific wavelength (e.g., 210-220 nm for the peptide bond). Mass spectrometry (LC-MS) can also be coupled with HPLC for higher specificity and sensitivity.
-
-
Data Analysis:
-
A chromatogram is generated, showing peaks corresponding to the different components in the sample.
-
The retention time (the time it takes for a compound to travel through the column) is used to identify the LHRH or its analog by comparing it to a known standard.
-
The area under the peak is proportional to the concentration of the compound. A calibration curve is constructed by injecting known concentrations of the standard and plotting the peak area against the concentration. The concentration in the unknown samples is then determined from this curve.
-
Mandatory Visualization
Experimental Workflow for Pharmacokinetic Comparison
Caption: Workflow for comparing the pharmacokinetics of Native LHRH and this compound.
LHRH Signaling Pathway
Caption: Simplified LHRH receptor signaling pathway in pituitary gonadotrophs.
References
- 1. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. partone.litfl.com [partone.litfl.com]
- 3. A rapid radioimmunoassay method for plasma luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH) by mucosal homogenates from the intestine of the common brushtail possum (Trichosurus vulpecula) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Trp6)-LHRH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as (Trp6)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the disposal procedures for this compound, emphasizing safety, logistical planning, and adherence to best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. General safety precautions for handling peptide hormones should be strictly followed.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.
-
Lab Coat: A lab coat or gown should be worn to protect skin and clothing.
Handling:
-
Avoid inhalation of the lyophilized powder by working in a fume hood or well-ventilated area.[1][2]
-
Prevent contact with skin and eyes.[2]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[2]
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] It should not be disposed of in regular trash or down the drain.[4] All disposal procedures must comply with local, state, and federal regulations.[1]
| Waste Category | Recommended Disposal Practice for this compound |
| Trace Amounts on Labware | Items such as pipette tips and empty vials contaminated with this compound should be collected in a designated, puncture-proof sharps container for chemical waste.[4] |
| Aqueous Solutions | Collect all aqueous solutions containing this compound in a clearly labeled, sealed, and compatible waste container. Do not discharge into drains.[4] |
| Bulk Quantities | Unused or expired this compound, in either solid or solution form, must be segregated in a sealed, clearly labeled container and disposed of through a licensed hazardous waste disposal service.[4][5] |
| Contaminated Materials | All materials, including PPE, that have come into contact with this compound should be treated as hazardous waste and collected in designated, labeled containers for disposal. |
Experimental Protocols for Inactivation
1. Chemical Hydrolysis (Acid/Base)
This method aims to break the peptide bonds, thus destroying the primary structure of this compound.
-
Materials:
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Appropriate sealed reaction vessel
-
Neutralizing agent (e.g., NaOH for acid hydrolysis, HCl for base hydrolysis)
-
pH meter or pH strips
-
-
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a suitable volume of water.
-
For acid hydrolysis , slowly add concentrated HCl to a final concentration of 6N.
-
For base hydrolysis , slowly add concentrated NaOH to a final concentration of 6N.
-
Seal the reaction vessel and heat at approximately 110-120°C for 16-24 hours. This process can be accelerated by autoclaving.[6]
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution with the appropriate neutralizing agent.
-
Collect the neutralized solution in a labeled hazardous waste container for disposal.
-
2. Autoclaving for Hydrolysis
Autoclaving under acidic or alkaline conditions can significantly accelerate peptide hydrolysis.
-
Materials:
-
Autoclave
-
Autoclavable, sealed reaction vessel
-
6N HCl or 6N KOH
-
-
Procedure:
-
Prepare the this compound waste solution in 6N HCl or 6N KOH in an autoclavable vessel.
-
Seal the vessel, ensuring it is safe for autoclaving.
-
Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[6][7][8] The duration may need to be optimized based on the volume and concentration of the waste.
-
After the autoclave cycle is complete and the vessel has cooled, carefully open it in a fume hood.
-
Neutralize the solution as described in the chemical hydrolysis protocol.
-
Dispose of the neutralized solution as hazardous waste.
-
| Parameter | Value |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Time | 30 - 60 minutes |
3. Oxidative Degradation
Peptides are susceptible to oxidative damage, which can alter their structure and function. This method is less predictable than hydrolysis but can be an effective means of degradation.
-
Materials:
-
10% (w/v) solution of Sodium Hypochlorite (bleach) or a solution of Hydrogen Peroxide.
-
Sealed reaction vessel.
-
-
Procedure:
-
Dissolve the this compound waste in water.
-
Add an excess of the oxidizing agent (e.g., 10 parts bleach solution to 1 part peptide solution).
-
Allow the reaction to proceed for several hours at room temperature in a sealed container.
-
The resulting solution should be disposed of as hazardous chemical waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Signaling Pathway Context: Why Proper Disposal Matters
This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its interaction with the GnRH receptor on pituitary gonadotrophs initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Improper disposal could lead to environmental contamination, with potential for unintended endocrine disruption in wildlife. The stability of LHRH analogs like this compound is intentionally enhanced for longer biological activity, which also implies greater persistence if released into the environment.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. syndel.com [syndel.com]
- 3. ph.health.mil [ph.health.mil]
- 4. benchchem.com [benchchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosafety.utk.edu [biosafety.utk.edu]
- 8. twu.edu [twu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (Trp6)-LHRH
Essential protocols for the safe handling, storage, and disposal of the potent LHRH agonist, (Trp6)-LHRH, also known as Triptorelin, are critical for ensuring laboratory safety and research integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
This compound is a synthetic decapeptide agonist analog of the Luteinizing Hormone-Releasing Hormone (LHRH), possessing greater potency than the endogenous hormone.[1] Its primary function is to reversibly repress gonadotropin secretion with sustained use.[1] While a valuable tool in research and medicine, particularly in prostate cancer, its potent biological activity necessitates stringent safety measures to prevent accidental exposure and ensure proper disposal.[2][3]
Immediate Safety and Personal Protective Equipment (PPE)
Given its potent nature and potential reproductive toxicity, a comprehensive approach to personal protection is mandatory when handling this compound in its lyophilized powder or reconstituted solution form.[4][5][6] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting and conform to EN166 (EU) or NIOSH (US) standards to protect against dust particles and liquid splashes.[4][7] |
| Face Shield | Recommended in conjunction with safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder or when handling larger volumes. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin. An impervious apron should be worn over the lab coat for added protection.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended (ensure they are compliant with EN374). It is advised to change gloves immediately if contaminated.[4][7] Double-gloving may be considered for enhanced safety. |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator is necessary when handling the lyophilized powder to avoid inhalation of fine particles, especially in areas without adequate ventilation like a fume hood.[5][9] |
Operational Plan: Step-by-Step Handling and Storage Protocols
Adherence to a strict operational workflow is crucial to minimize exposure risk and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Designated Storage: Store the tightly closed container in a designated, locked, and secure location, separated from food and other incompatible materials like strong acids or bases.[4]
-
Temperature Control: For long-term stability, store at a controlled temperature of -20±5°C in a dry, well-ventilated area, protected from light.[4][6]
Reconstitution and Handling Workflow
The following diagram outlines the procedural flow for safely preparing and handling this compound solutions.
References
- 1. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. drugs.com [drugs.com]
- 4. polypeptide.com [polypeptide.com]
- 5. echemi.com [echemi.com]
- 6. polypeptide.com [polypeptide.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
